Olanzapine ketolactam
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Olanzapine Ketolactam: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Olanzapine ketolactam, a significant impurity and degradation product of the atypical antipsychotic agent, Olanzapine. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Chemical Identity and Structure
This compound, systematically named (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a key related substance of Olanzapine. It is identified by the CAS Number 1017241-34-7 and possesses the molecular formula C₁₇H₂₀N₄O₂. The molecule exists as a mixture of (Z) and (E) isomers, arising from the geometry of the exocyclic double bond.
Below is a 2D representation of the chemical structure of the (Z)-isomer of this compound.
(Z)-Olanzapine Ketolactam
Caption: 2D structure of (Z)-Olanzapine ketolactam.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for the identification and quantification of this impurity in drug substances and formulations.
| Property | Value |
| CAS Number | 1017241-34-7 |
| Molecular Formula | C₁₇H₂₀N₄O₂ |
| Molecular Weight | 312.37 g/mol |
| Appearance | - |
| Melting Point | - |
| Solubility | - |
| ¹H NMR | Specific chemical shifts and coupling constants to be determined from experimental data. |
| ¹³C NMR | Specific chemical shifts to be determined from experimental data. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 313. Detailed fragmentation pattern to be determined. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone and lactam), C=N, and aromatic moieties are expected. |
Note: '-' indicates data not available in the public domain and requires experimental determination.
Synthesis of this compound
This compound is primarily formed through the oxidative degradation of Olanzapine. A laboratory-scale synthesis can be achieved through the reaction of Olanzapine with a suitable oxidizing agent. The following is a generalized experimental protocol based on available literature.[1]
Materials and Reagents
-
Olanzapine
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Organic solvent (e.g., dichloromethane, acetonitrile)
-
Water
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid solution
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Synthetic Procedure
-
Reaction Setup: Dissolve Olanzapine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add the oxidizing agent portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, quench any excess oxidizing agent. Adjust the pH of the mixture to be basic using a sodium hydroxide solution. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to isolate the this compound.
The logical workflow for the synthesis and characterization of this compound is depicted in the diagram below.
References
Olanzapine ketolactam synthesis pathway from olanzapine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of olanzapine (B1677200) ketolactam, a significant oxidative degradation product of the atypical antipsychotic drug olanzapine. This document details the known synthesis pathways, experimental protocols derived from available literature, and relevant analytical data. The information is intended to support research, impurity characterization, and drug development activities related to olanzapine.
Introduction
Olanzapine, an atypical antipsychotic, is susceptible to oxidative degradation, particularly at its thiophene (B33073) ring. This degradation can lead to the formation of several impurities, with olanzapine ketolactam being a notable product. The presence of such impurities is a critical quality attribute for the drug substance and its formulated products, necessitating a thorough understanding of their formation and synthesis for use as analytical standards. This guide focuses on the chemical synthesis of this compound from olanzapine.
Synthesis Pathways
The synthesis of this compound from olanzapine primarily involves the oxidation of the thiophene moiety. Several methods have been reported, primarily through forced degradation studies and targeted synthesis employing specific oxidizing agents. The formation of this compound is often accompanied by the production of olanzapine ketothiolactam.[1]
Two primary synthetic routes have been identified:
-
Direct Oxidation using Oxone: A patented method describes a one-step synthesis utilizing Oxone (potassium peroxymonosulfate) as a potent oxidizing agent. This approach is presented as having a short reaction route and mild conditions.
-
Oxidation via Singlet Oxygen Mimic (PTAD): Another reported synthetic preparation involves the reaction of olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which acts as a singlet oxygen mimic to achieve the desired oxidation.[2]
-
Forced Degradation with Hydrogen Peroxide: Oxidative stress studies using hydrogen peroxide are also known to produce this compound among other degradation products.
The general transformation can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and isolation of this compound. The following sections provide methodologies based on available public data.
Synthesis using Oxone
This method is adapted from Chinese patent CN111484460A.
Materials:
-
Olanzapine
-
Oxone (Potassium peroxymonosulfate)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Water
-
2M Hydrochloric acid (HCl)
Procedure:
-
Dissolve olanzapine (e.g., 8.0 g, 25.6 mmol) in a mixture of N,N-dimethylformamide (40 mL) and water (80 mL) in a reaction flask.
-
With stirring, add Oxone (e.g., 7.9 g, 25.6 mmol).
-
Continue stirring the mixture at 25°C for 2 hours.
-
Add solid sodium hydroxide (e.g., 3.1 g, 76.8 mmol) and continue to stir at 25°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the olanzapine spot disappears.
-
Adjust the pH of the reaction mixture to 6-7 using 2M hydrochloric acid.
-
Extract the product with dichloromethane (120 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from acetonitrile (55 mL) to obtain pure this compound (referred to as compound I in the patent).
Synthesis using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This method is based on literature describing the use of PTAD as a singlet oxygen mimic for the oxidation of olanzapine.[2] While a highly detailed protocol is not publicly available, the general procedure would involve the reaction of olanzapine with PTAD in a suitable organic solvent, followed by chromatographic purification.
General Workflow:
Formation via Forced Degradation with Hydrogen Peroxide
This compound can be generated as a degradation product under oxidative stress.
Materials:
-
Olanzapine
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-10% v/v)
-
Methanol
-
Water
Procedure:
-
Prepare a solution of olanzapine in a suitable solvent mixture (e.g., methanol/water).
-
Add hydrogen peroxide solution to the olanzapine solution.
-
The reaction can be carried out at room temperature or refluxed at elevated temperatures (e.g., 60°C) for a specified period (e.g., 24 hours to 3 days).
-
The resulting mixture containing olanzapine and its degradation products would then require purification, typically by preparative High-Performance Liquid Chromatography (HPLC), to isolate the this compound.
Quantitative Data
The yield and purity of this compound are dependent on the synthetic method employed. The following table summarizes the available quantitative data.
| Synthesis Method | Oxidizing Agent | Yield | Purity | Source |
| Multi-step Synthesis | Not specified | 7% | Not specified | --INVALID-LINK--[1] |
| One-step Synthesis | Oxone | High (not specified) | High (not specified) | CN111484460A |
Characterization
The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity. These techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and for isolation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum.
Conclusion
The synthesis of this compound from olanzapine is achievable through various oxidative methods. The choice of method will depend on the desired scale, yield, and purity. The one-step synthesis using Oxone appears to be a promising route, although further optimization and detailed characterization would be necessary for its implementation. The information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the study of olanzapine and its related substances. Further investigation into the full-text of the cited literature is recommended for more detailed experimental parameters.
References
The Formation of Olanzapine Ketolactam Under Oxidative Stress: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism behind the formation of olanzapine (B1677200) ketolactam, a significant degradation product of the atypical antipsychotic olanzapine, under conditions of oxidative stress. Understanding this degradation pathway is crucial for ensuring drug stability, optimizing formulation strategies, and maintaining therapeutic efficacy.
Introduction: The Challenge of Olanzapine's Oxidative Instability
Olanzapine, a thienobenzodiazepine derivative, is a cornerstone in the treatment of schizophrenia and bipolar disorder. However, its chemical structure, particularly the electron-rich thiophene (B33073) ring, renders it susceptible to oxidative degradation. Under oxidative stress, olanzapine can transform into several degradation products, with the lactam and ketolactam impurities being of significant interest due to their potential impact on the drug's purity and safety profile. One of the major oxidative degradation products is identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one, commonly referred to as olanzapine lactam[3][4]. The formation of this and related ketolactam structures is primarily attributed to the oxidation and subsequent ring-opening of the thiophene moiety[5]. This guide provides a detailed examination of the proposed mechanisms, experimental evidence, and analytical methodologies related to the formation of olanzapine ketolactam.
Proposed Mechanism of this compound Formation
The formation of this compound from the parent drug under oxidative stress is a multi-step process centered on the oxidation of the thiophene ring. While the exact mechanism can vary depending on the specific reactive oxygen species (ROS) involved, a general pathway can be proposed based on existing literature.
Initial Oxidation of the Thiophene Ring
The initial attack by an oxidizing agent occurs on the electron-rich thiophene ring. Two primary mechanisms are considered for this initial oxidation:
-
[2+4] Cycloaddition of Singlet Oxygen: Theoretical studies on the oxidation of thiophene suggest that a [2+4] cycloaddition reaction with singlet oxygen (¹O₂) is a highly favorable pathway[1][2][6][7]. This reaction leads to the formation of an unstable endoperoxide intermediate. The use of singlet oxygen mimics, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), in synthetic preparations of olanzapine degradation products supports the potential involvement of singlet oxygen in this process[8].
-
Arene Oxide Formation: Another plausible mechanism involves the formation of a thiophene-S-oxide or an arene oxide intermediate, particularly in the context of enzymatic oxidation by cytochrome P450 or in the presence of peracids[9][10]. This reactive intermediate can then undergo further rearrangement.
Intermediate Species and Ring Opening
Following the initial oxidation, the unstable intermediates undergo a series of rearrangements and bond cleavages, leading to the opening of the thiophene ring. The involvement of a reactive nitrenium ion as an intermediate in the oxidation of olanzapine has also been suggested, which could contribute to the overall degradation pathway[1].
Formation of the Lactam and Ketolactam Moieties
The ring-opened intermediates are highly reactive and subsequently rearrange to form the more stable lactam and ketolactam structures. The precise nature of these final products can depend on the specific oxidative conditions and the presence of other reactive species. The formation of these degradation products is often observed in forced degradation studies and during the stability testing of olanzapine formulations, and can be influenced by excipients which may catalyze the autoxidation process[5].
Experimental Protocols for Studying Olanzapine Oxidation
Reproducible experimental methods are essential for investigating the formation of this compound. The following protocols are compiled from various studies on olanzapine degradation.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation process and generate the impurities of interest.
3.1.1. Oxidative Stress Induction with Hydrogen Peroxide [11]
-
Preparation of Olanzapine Solution: Prepare a solution of olanzapine bulk drug in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 200 mg/mL.
-
Induction of Oxidation: Add a 10% (v/v) solution of hydrogen peroxide to the olanzapine solution.
-
Incubation: Keep the mixture at room temperature for 24 hours.
-
Sample Preparation for Analysis: The resulting solution containing the degradation products can be directly used for analysis by High-Performance Liquid Chromatography (HPLC).
Analytical Methods for Detection and Quantification
HPLC is the primary analytical technique for separating and quantifying olanzapine and its degradation products.
3.2.1. High-Performance Liquid Chromatography (HPLC) [11][12]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size) is commonly used[12].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) is effective for separation[12].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The analytes can be monitored by UV detection at a wavelength of 254 nm[12].
3.2.2. Mass Spectrometry (MS) for Structural Elucidation [11]
-
LC-MS/MS System: Coupling the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source allows for the identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Fragmentation Analysis: By inducing fragmentation of the parent ions, the structure of the degradation products can be elucidated.
Quantitative Data on Olanzapine Degradation
Quantitative data on the formation of this compound under oxidative stress is crucial for assessing the stability of the drug. While specific yields of ketolactam are not always reported, forced degradation studies provide insights into the extent of olanzapine degradation under various conditions.
| Stress Condition | Reagent | Duration | Temperature | Degradation of Olanzapine (%) | Reference |
| Oxidative | 3% H₂O₂ | 3 days | 60°C | Significant degradation observed | [13] |
| Oxidative | 10% H₂O₂ | 24 hours | Room Temperature | Major degradation products formed | [11] |
Note: The term "significant degradation" is used when specific percentages are not provided in the source material.
Conclusion
The formation of this compound under oxidative stress is a critical degradation pathway that drug development professionals must consider. The mechanism primarily involves the oxidation of the thiophene ring, likely through the formation of an endoperoxide or arene oxide intermediate, followed by ring opening and rearrangement. Understanding this mechanism allows for the development of more stable formulations and robust analytical methods for impurity profiling. Further research is warranted to fully elucidate the intricate details of the reaction kinetics and to quantify the formation of specific ketolactam isomers under various pharmaceutically relevant conditions.
References
- 1. Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrar.org [ijrar.org]
Physical and chemical properties of Olanzapine ketolactam.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200), an atypical antipsychotic medication, is widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, understanding its potential impurities and degradation products is of paramount importance for ensuring drug safety, efficacy, and quality. One such critical impurity is Olanzapine ketolactam, identified as an oxidative degradation product of olanzapine. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis, purification, and analysis, tailored for professionals in the field of drug development and research.
Chemical and Physical Properties
This compound, systematically named (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidation of the thiophene (B33073) ring in the parent olanzapine molecule.[1] Its fundamental properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Systematic Name | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [1] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | |
| Molecular Weight | 312.37 g/mol | |
| CAS Number | 1017241-34-7 | |
| Appearance | Pale yellow solid |
Physicochemical Data
| Property | Value | Remarks |
| Melting Point | Not explicitly reported. | Further experimental determination is required. |
| Solubility | Soluble in Methanol, DMSO. | [2] General solubility for related impurities. Specific quantitative data for this compound is not available. |
| UV-Vis Spectroscopy | Provides characteristic absorbance peaks. | Specific λmax values are useful for chromatographic detection. |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for functional groups. | [1] |
Spectral Data
The following tables summarize the key spectral data for the characterization of this compound.
Mass Spectrometry
| Ion | m/z | Method |
| [M+H]⁺ | 303.1 | ESI-MS |
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.60 | s | 1H | |
| 7.30 | d, J = 7.6 Hz | 1H | |
| 7.15 | t, J = 7.6 Hz | 1H | |
| 7.01 | t, J = 7.6 Hz | 1H | |
| 6.91 | d, J = 8.0 Hz | 1H | |
| 5.89 | s | 1H | |
| 3.45 | t, J = 4.8 Hz | 4H | |
| 2.37 | t, J = 4.8 Hz | 4H | |
| 2.22 | s | 3H | |
| 2.18 | s | 3H |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) |
| 191.60 |
| 155.49 |
| 153.85 |
| 139.91 |
| 137.88 |
| 124.76 |
| 123.38 |
| 121.35 |
| 118.48 |
| 109.05 |
| 53.57 |
| 47.61 |
| 45.98 |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the oxidation of olanzapine.
Materials:
-
Olanzapine
-
Oxone (Potassium peroxymonosulfate)
-
Sodium hydroxide (B78521)
-
Organic solvent (e.g., Dichloromethane)
-
Water
-
Hydrochloric acid (2M)
-
Acetonitrile (B52724) (for recrystallization)
Procedure:
-
Dissolve olanzapine in a suitable organic solvent and water in a reaction flask.
-
Add Oxone and sodium hydroxide to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the olanzapine spot disappears.
-
Adjust the pH of the reaction mixture to 6-7 using 2M hydrochloric acid.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from acetonitrile to yield pure this compound.
Purification by Recrystallization
General Protocol:
-
Dissolve the crude this compound in a minimum amount of hot acetonitrile.
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound. The following is a representative method that can be optimized for specific requirements.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 4.5) and acetonitrile in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[3][4]
Visualizations
Chemical Structure of this compound```dot
Caption: Workflow for synthesis, purification, and analysis.
Conclusion
This technical guide provides a consolidated resource for understanding the core physical and chemical properties of this compound. The provided experimental protocols for synthesis, purification, and analysis serve as a valuable starting point for researchers and drug development professionals. While key spectral data for its identification are available, further studies are warranted to determine a precise melting point and a comprehensive solubility profile to fully characterize this important olanzapine-related compound. The continuous investigation of such impurities is crucial for maintaining the high standards of pharmaceutical quality and patient safety.
References
Olanzapine Ketolactam: An In-Depth Technical Guide to a Key Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine (B1677200), a widely prescribed atypical antipsychotic, is susceptible to degradation under various stress conditions, particularly oxidation. A primary and critical degradation product formed through oxidative pathways is olanzapine ketolactam. The presence of this and other degradation products can impact the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of this compound, including its formation, detailed experimental protocols for its quantification, and a summary of quantitative data from forced degradation studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, stability testing, and quality control of olanzapine-containing products.
Introduction
Olanzapine is a thienobenzodiazepine derivative that acts as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors. Its chemical structure, particularly the electron-rich thiophene (B33073) and diazepine (B8756704) rings, makes it prone to oxidation. Forced degradation studies, a cornerstone of drug development and regulatory submissions, intentionally expose the drug substance to harsh conditions to identify potential degradation products and elucidate degradation pathways. Through such studies, this compound has been consistently identified as a significant oxidative degradant.[1][2] Understanding the formation and characteristics of this impurity is crucial for developing stable formulations and robust analytical methods.
Formation of this compound
This compound is primarily formed under oxidative stress conditions. The proposed mechanism involves the oxidation of the thiophene ring of the olanzapine molecule.[3] This transformation is often observed in the presence of oxidizing agents such as hydrogen peroxide, or through exposure to atmospheric oxygen, especially when catalyzed by factors like light and heat.
The formation of this compound, along with a related impurity, ketothiolactam, is consistent with a radical-initiated oxidation process. While a detailed step-by-step mechanism is a subject of ongoing investigation, the initial attack is believed to occur on the sulfur atom of the thiophene ring.
Below is a diagram illustrating the proposed degradation pathway from olanzapine to this compound.
Quantitative Analysis of Olanzapine Degradation
Forced degradation studies are essential to quantify the formation of this compound under various stress conditions. The following table summarizes the percentage of olanzapine degradation under oxidative stress as reported in a representative study. It is important to note that while the study quantified the total degradation of olanzapine, it did not provide a specific percentage for the formation of this compound.
| Stress Condition | Time | Temperature | % Degradation of Olanzapine |
| 3% H₂O₂ | 1 day | 60°C | 16.55% |
| 3% H₂O₂ | 2 days | 60°C | 38.91% |
| 3% H₂O₂ | 3 days | 60°C | 69.72% |
| Data adapted from a study by Chaudhary et al.[4] |
This data highlights the significant degradation of olanzapine under oxidative conditions, underscoring the importance of identifying and quantifying the resulting degradants, including this compound.
Experimental Protocols
Accurate quantification of olanzapine and its degradation products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique employed.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on olanzapine bulk drug or formulated product to induce the formation of this compound.
Objective: To generate olanzapine degradation products, including this compound, under oxidative stress conditions.
Materials:
-
Olanzapine (API or formulation)
-
Hydrogen Peroxide (3% v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Reflux condenser
-
Heating mantle or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of olanzapine and transfer it to a 100 mL volumetric flask.
-
Stress Condition: Add 100 mL of 3% hydrogen peroxide solution to the flask.
-
Incubation: Reflux the solution for 3 days at 60°C.[4]
-
Sampling: Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).
-
Quenching (if necessary): Dilute the samples with the mobile phase to stop the degradation reaction.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Below is a workflow diagram for a typical forced degradation study.
HPLC Method for Quantification
A stability-indicating HPLC method is crucial for separating olanzapine from its degradation products, including this compound.
Chromatographic Conditions (Example): [5][6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) and organic solvents (e.g., acetonitrile (B52724) and methanol) in a suitable ratio (e.g., 55:40:5, v/v/v).[5]
-
Flow Rate: 0.8 mL/min[5]
-
Detection: UV at 227 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of olanzapine and this compound.
LC-MS/MS Method for Identification and Quantification
For highly sensitive and specific quantification, especially at low levels, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
LC-MS/MS Parameters (General Guidance):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both olanzapine and this compound should be optimized for maximum sensitivity and specificity.
-
Olanzapine MRM transition example: m/z 313.40 → 192.54.[7]
-
This compound MRM transition: The specific transition for this compound would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.
-
-
Chromatographic conditions: Similar to the HPLC method, but optimized for compatibility with the MS detector.
The following diagram illustrates a typical analytical workflow for the quantification of degradation products.
Conclusion
This compound is a critical oxidative degradation product of olanzapine that must be carefully monitored and controlled throughout the drug development process. Understanding its formation pathway and having robust, validated analytical methods for its quantification are essential for ensuring the quality, safety, and stability of olanzapine drug products. This technical guide provides a foundational understanding and practical protocols to aid researchers and scientists in their work with this important pharmaceutical compound. Further research to fully elucidate the detailed mechanism of this compound formation and to generate comprehensive quantitative data across a wider range of stress conditions would be beneficial to the pharmaceutical industry.
References
- 1. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Olanzapine Ketolactam: A Technical Overview of a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Olanzapine (B1677200) ketolactam, a significant impurity and oxidative degradation product of the atypical antipsychotic drug, Olanzapine. This document outlines its chemical properties, methods for its isolation and characterization, and its place within the degradation pathways of the parent compound.
Core Compound Data
A precise understanding of the physicochemical properties of pharmaceutical impurities is fundamental for quality control and regulatory compliance. The key quantitative data for Olanzapine ketolactam are summarized below.
| Parameter | Value |
| CAS Number | 1017241-34-7[1][2][3] |
| Molecular Weight | 312.37 g/mol [2][3] |
| Molecular Formula | C₁₇H₂₀N₄O₂[2][3] |
Formation and Degradation Pathway
This compound is recognized as an impurity that can arise during the synthesis and storage of Olanzapine.[1] It is specifically formed through the oxidation of the thiophene (B33073) ring of the Olanzapine molecule.[4] Understanding this degradation pathway is crucial for developing stable formulations and analytical methods for Olanzapine.
The following diagram illustrates the oxidative degradation of Olanzapine to form this compound.
References
The Critical Role of Excipients in the Formation of Olanzapine Ketolactam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olanzapine (B1677200), a widely prescribed atypical antipsychotic, is known to be susceptible to oxidative degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Olanzapine ketolactam has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the role of pharmaceutical excipients in promoting the formation of this compound. It delves into the chemical pathways, summarizes available quantitative data, outlines detailed experimental protocols for compatibility testing, and provides visual representations of key processes to aid in the formulation development of stable Olanzapine drug products.
Introduction: The Challenge of Olanzapine Stability
Olanzapine is a thienobenzodiazepine derivative that is sensitive to oxidative stress.[1][2] The formation of degradation products is a critical concern in the development of solid oral dosage forms, as it can lead to a decrease in the potency of the active pharmaceutical ingredient (API) and the potential for adverse effects. The major oxidative degradation pathway of Olanzapine involves the thiophene (B33073) ring, leading to the formation of impurities such as ketolactam and ketothiolactam.[3] The presence of excipients, which are essential components of tablet formulations, can significantly influence the stability of Olanzapine.[1][4] Understanding these drug-excipient interactions is paramount for the rational design of robust and stable formulations.
The Chemistry of this compound Formation
The formation of this compound is primarily an oxidative process. The proposed mechanism involves the oxidation of the sulfur atom in the thiophene ring of the Olanzapine molecule, followed by ring-opening and subsequent rearrangement to form the ketolactam derivative. This process can be accelerated by factors such as heat, light, and the presence of reactive species, which can be introduced or catalyzed by certain excipients.[3]
Impact of Excipients on Ketolactam Formation: A Quantitative Perspective
Table 1: Summary of Excipient-Olanzapine Interaction and Degradation
| Excipient Category | Excipient Example | Observed Interaction with Olanzapine | Impact on Ketolactam Formation | Reference |
| Fillers/Diluents | Lactose (B1674315) Monohydrate | Increased degradation, particularly in the presence of moisture.[3][4] | Promotes formation of hydrolytic and oxidative degradation products. | [3][4] |
| Microcrystalline Cellulose (MCC) | Generally considered compatible; can absorb moisture, potentially offering some protection.[5] | Low to negligible impact observed in some studies. | [5] | |
| Disintegrants | Crospovidone | Generally considered compatible. | No significant impact reported in available studies. | [6] |
| Croscarmellose Sodium | Generally considered compatible. | No significant impact reported in available studies. | [5] | |
| Lubricants | Magnesium Stearate | Potential for interaction, though evidence is not conclusive regarding ketolactam.[5] | May influence the micro-environmental pH, but direct catalysis of ketolactam is not well-documented. | [5] |
Table 2: Representative Quantitative Data from Forced Degradation Studies
Disclaimer: The following data is illustrative and compiled from various sources. Direct comparison may not be valid due to differing experimental conditions.
| Stress Condition | Excipient | Duration | Temperature (°C) | Relative Humidity (%) | % Ketolactam Formation (or total degradation) | Reference |
| Oxidative (H₂O₂) | None (API only) | 24 hours | Room Temp | N/A | Significant degradation observed | [7] |
| Thermal | Lactose Monohydrate | 28 days | 50 | 75 | Increased formation of degradation product III (a hydrolytic product) was noted.[1][4] | [1][4] |
| Thermal + Humidity | None (API in formulation) | 28 days | 50 | 75 | Increase in impurity III noted.[8] | [8] |
Experimental Protocols for Assessing Excipient Compatibility
A systematic approach to evaluating drug-excipient compatibility is crucial for developing a stable formulation. The following protocols are based on general industry practices and ICH guidelines.[9][10][11]
Preparation of Drug-Excipient Mixtures
-
Binary Mixtures: Prepare physical mixtures of Olanzapine with individual excipients. A common ratio is 1:1 (w/w), but other ratios reflecting the final formulation (e.g., 1:5, 1:10) should also be considered.
-
Multinary Mixtures: Prepare mixtures of Olanzapine with a combination of excipients as planned for the final formulation.
-
Control Samples: Prepare a sample of pure Olanzapine API to serve as a control.
-
Moisture Content: For studies investigating the role of moisture, prepare samples with a defined water content (e.g., by adding a specific amount of water or by storing at a controlled high humidity).[12]
Stress Conditions
Expose the prepared samples to various stress conditions as per ICH guidelines (Q1A(R2)) to accelerate degradation.[13]
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).[1]
-
Oxidative Stress: Expose samples to an oxidative agent, such as a solution of hydrogen peroxide (e.g., 3%).[8]
-
Photostability: Expose samples to light as per ICH Q1B guidelines.
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is essential for the accurate quantification of Olanzapine and its degradation products, including ketolactam.[7][14][15][16][17][18]
Table 3: A Representative HPLC Method for Olanzapine and Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode.[7] |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a wavelength where both Olanzapine and ketolactam have significant absorbance (e.g., 254 nm or 260 nm).[15] |
| Column Temperature | Controlled, e.g., 30°C |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[14][19][20]
Logical Relationships and Formulation Strategies
The propensity for Olanzapine to degrade to ketolactam is influenced by a combination of factors related to both the excipients and the manufacturing process.
Based on the understanding of these relationships, the following formulation strategies can be employed to minimize ketolactam formation:
-
Excipient Selection:
-
Prioritize the use of excipients with low hygroscopicity.
-
If lactose is used, consider using anhydrous lactose, which may initially absorb moisture and thus protect the drug.[3]
-
Thoroughly screen excipients for reactive impurities.
-
-
Control of Moisture:
-
Employ manufacturing processes that minimize exposure to water, such as direct compression or dry granulation.
-
Ensure adequate drying of granules if wet granulation is used.
-
Utilize packaging that provides a sufficient moisture barrier.
-
-
Process Optimization:
-
Minimize exposure to high temperatures during manufacturing and storage.
-
-
Use of Stabilizers:
-
The inclusion of antioxidants could be explored to mitigate oxidative degradation, although specific data on their effectiveness in preventing ketolactam formation is limited in the reviewed literature.
-
Conclusion
The formation of this compound is a critical quality attribute to control during the development of solid oral dosage forms. This guide has highlighted that excipients, particularly in the presence of moisture, can play a significant role in the degradation of Olanzapine. A thorough understanding of drug-excipient interactions, supported by robust experimental data, is essential for the selection of appropriate excipients and the design of a stable and effective Olanzapine formulation. By implementing systematic compatibility studies and employing rational formulation strategies, drug development professionals can successfully mitigate the risk of ketolactam formation and ensure the quality and safety of the final drug product.
References
- 1. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrar.org [ijrar.org]
- 14. scispace.com [scispace.com]
- 15. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. [PDF] Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. bbrc.in [bbrc.in]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Olanzapine Ketolactam in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver, primarily through oxidation and direct glucuronidation.[2] Key oxidative pathways are mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6.[1] Understanding the pharmacokinetic profile of its metabolites is crucial for comprehensive drug development and therapeutic drug monitoring.
Olanzapine Ketolactam is a known oxidative impurity and potential metabolite of Olanzapine.[3] This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Olanzapine-d3 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) (HPLC or LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), and ultrapure water.
-
Plasma: Drug-free human plasma (K₂EDTA).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.[4]
Instrumentation
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
Preparation of Standards and Quality Controls (QC)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Olanzapine-d3 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) Methanol:Water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Olanzapine-d3 in methanol.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare CS at concentrations ranging from 0.1 to 100 ng/mL and QCs at four levels:
-
Lower Limit of Quantitation (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To a 200 µL aliquot of plasma sample (CS, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid and vortex.
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B (0-0.5 min), 10-90% B (0.5-3.0 min), 90% B (3.0-4.0 min), 10% B (4.1-5.0 min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | This compound: m/z 329.1 → 272.1 (Proposed Quantifier), m/z 329.1 → 228.1 (Proposed Qualifier)¹ |
| MRM Transition (IS) | Olanzapine-d3: m/z 316.1 → 256.1[6] |
| Ion Source Temperature | 550°C |
| Collision Energy (CE) | Optimized for each transition (e.g., 25-40 eV) |
| Declustering Potential (DP) | Optimized for each compound (e.g., 70-90 V) |
¹Note: The molecular weight of Olanzapine is 312.4 g/mol [7], and the ketolactam derivative involves the addition of an oxygen atom. The proposed MRM transitions for this compound are based on its predicted chemical structure and require experimental verification and optimization on the specific mass spectrometer used.
Visualized Workflows and Pathways
Data Presentation
The method should be validated according to regulatory guidelines. The following tables summarize expected performance characteristics.
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | Linear (1/x²) | ≥ 0.995 |
Table 4: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| LLOQ | 0.1 | ± 20% | ≤ 20% | Within ±20% |
| LQC | 0.3 | ± 15% | ≤ 15% | Within ±15% |
| MQC | 30 | ± 15% | ≤ 15% | Within ±15% |
| HQC | 80 | ± 15% | ≤ 15% | Within ±15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85% | 90 - 110% |
| HQC | 80 | > 85% | 90 - 110% |
Conclusion
This application note presents a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method utilizes a robust solid-phase extraction procedure for sample cleanup and sensitive UPLC-MS/MS for detection. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications requiring precise measurement of this olanzapine metabolite. The method should be fully validated in the target laboratory to ensure compliance with all performance and regulatory standards.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Forced Degradation of Olanzapine to Generate the Ketolactam Degradant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2][3][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][4] Olanzapine (B1677200), an atypical antipsychotic, is known to be susceptible to degradation under certain stress conditions, particularly oxidation.[1][2][5][6][7][8][9] One of the major degradation products identified is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][5]benzodiazepine-4-one, commonly referred to as the ketolactam impurity.[1][2][6][8][9][10] This document provides a detailed protocol for conducting forced degradation studies on olanzapine with a specific focus on generating and identifying the ketolactam degradant.
Olanzapine is reported to be sensitive to temperature, moisture, and light.[1][2] While it shows relative stability under acidic and alkaline hydrolytic conditions, it is particularly susceptible to oxidative stress.[2][6][7] The formation of the ketolactam and a related ketothiolactam is associated with the oxidation of the thiophene (B33073) ring of the olanzapine molecule.[5][8][9]
Experimental Protocol
This protocol outlines the procedures for subjecting olanzapine to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials and Reagents
-
Olanzapine pure drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate (B84403)
-
Water, HPLC grade or Milli-Q
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Reflux condenser
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
Preparation of Stock Solution
Prepare a stock solution of olanzapine in methanol at a concentration of 1 mg/mL. This stock solution will be used for all stress conditions.
Forced Degradation Procedures
For each condition, a sample of the olanzapine stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent system to the final concentration and analyzed alongside the stressed samples.
1. Acid Hydrolysis
-
To a volumetric flask, add a known volume of the olanzapine stock solution.
-
Add an equal volume of 0.1 N HCl.
-
Reflux the solution at 80°C for 24 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 500 µg/mL with the mobile phase for HPLC analysis.[3]
2. Base Hydrolysis
-
To a volumetric flask, add a known volume of the olanzapine stock solution.
-
Add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 80°C for 24 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 500 µg/mL with the mobile phase for HPLC analysis.[3]
3. Oxidative Degradation
-
To a volumetric flask, add a known volume of the olanzapine stock solution.
-
Add an equal volume of 3% H₂O₂.
-
After 24 hours, dilute the solution to a final concentration of approximately 500 µg/mL with the mobile phase for HPLC analysis.[3]
4. Thermal Degradation
-
Accurately weigh olanzapine pure drug and place it in a petri dish.
-
Expose the solid drug to dry heat at 80°C for 24 hours in an oven.[3]
-
After exposure, dissolve a portion of the sample in methanol and dilute to a final concentration of approximately 500 µg/mL with the mobile phase for HPLC analysis.[3]
5. Photolytic Degradation
-
Prepare a solution of olanzapine in methanol at a concentration of 500 µg/mL.
-
Expose the solution to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines. A common exposure is 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, the sample is ready for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 75 mM potassium dihydrogen phosphate buffer (pH 4.0), acetonitrile, and methanol in a ratio of 55:40:5 (v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 227 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of olanzapine degradation and the formation of the ketolactam impurity under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Olanzapine Degraded | % Ketolactam Formed |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | Report Value | Report Value |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | Report Value | Report Value |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Report Value | Report Value |
| Thermal (Solid) | Dry Heat | 24 hours | 80°C | Report Value | Report Value |
| Photolytic | ICH Q1B | N/A | Ambient | Report Value | Report Value |
Note: The percentage of degradation and impurity formation will depend on the specific experimental conditions and the purity of the olanzapine sample. The above table is a template for reporting results.
Visualization
Experimental Workflow for Forced Degradation of Olanzapine
Caption: Workflow for the forced degradation of olanzapine.
Proposed Formation Pathway of Olanzapine Ketolactam
References
- 1. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 10. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stability-Indicating Assays of Olanzapine Using Olanzapine Ketolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, ensuring its stability over time is critical for safety and efficacy. Stability-indicating assays are essential analytical procedures that can detect changes in the quality of the drug substance and drug product over time. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.
One of the key degradation products of Olanzapine, formed under oxidative stress, is Olanzapine ketolactam. This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Olanzapine and its degradation products, with a focus on this compound. The provided methodologies are based on established analytical practices for Olanzapine stability testing.
Chemical Structures
Olanzapine
-
IUPAC Name: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine
-
Molecular Formula: C₁₇H₂₀N₄S
-
Molecular Weight: 312.43 g/mol
This compound
-
IUPAC Name: (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one
-
Molecular Formula: C₁₇H₂₀N₄O₂
-
Molecular Weight: 312.37 g/mol
-
CAS Number: 1017241-34-7
This compound is recognized as an impurity of Olanzapine.[3] It is a degradation product that results from the oxidation of the thiophene (B33073) ring of the Olanzapine molecule.[1][2] Its formation can be indicative of oxidative degradation of the drug substance or product.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for the separation and quantification of Olanzapine from its degradation products, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and Potassium Dihydrogen Phosphate (B84403) Buffer (pH 6.0) in a 60:40 (v/v) ratio[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 258 nm[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation:
-
Potassium Dihydrogen Phosphate Buffer (pH 6.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 6.0 with a suitable base (e.g., potassium hydroxide).
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve a known amount of Olanzapine reference standard and this compound reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the Olanzapine drug substance or a powdered portion of the drug product in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify the likely degradation products.
General Procedure:
Prepare stock solutions of Olanzapine in a suitable solvent (e.g., methanol (B129727) or mobile phase). Subject these solutions to the following stress conditions. After the specified time, neutralize the solutions if necessary, dilute to a suitable concentration with the mobile phase, and analyze by the HPLC method described above.
Stress Conditions:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 12 hours |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 12 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 24 hours (for solid-state drug) |
| Photolytic Degradation | Expose the drug substance (solid and solution) to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines. |
Data Presentation
The following tables summarize the expected outcomes from the stability-indicating assay and forced degradation studies.
Table 1: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution between Olanzapine and this compound | ≥ 2.0 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Table 2: Summary of Forced Degradation Results for Olanzapine
| Stress Condition | Degradation Observed | Major Degradation Products Formed |
| Acid Hydrolysis | Significant Degradation | Hydrolytic degradation products |
| Base Hydrolysis | Significant Degradation | Hydrolytic degradation products |
| Oxidative Degradation | Significant Degradation | This compound , Olanzapine lactam, Olanzapine N-oxide |
| Thermal Degradation | Moderate Degradation | Thermolytic degradation products |
| Photolytic Degradation | Minimal to Moderate Degradation | Photolytic degradation products |
Note: The extent of degradation will depend on the specific conditions and duration of the stress testing.
Mandatory Visualizations
Caption: Experimental Workflow for the Stability-Indicating Assay of Olanzapine.
Caption: Simplified Oxidative Degradation Pathway of Olanzapine.
Conclusion
The provided application notes and protocols describe a robust stability-indicating HPLC method for the determination of Olanzapine and its degradation products, with a particular focus on this compound. This method is suitable for routine quality control and stability testing of Olanzapine in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the specificity of the method and help in understanding the degradation pathways of the drug. By monitoring the formation of this compound, researchers and drug development professionals can gain valuable insights into the oxidative stability of Olanzapine.
References
Application Note & Protocol: A Validated Stability-Indicating RP-HPLC Method for the Determination of Olanzapine and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Olanzapine (B1677200) and its related impurities in bulk drug substances. The method is demonstrated to be specific, accurate, precise, and stability-indicating.
Introduction
Olanzapine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] The quality control of Olanzapine in bulk drug and pharmaceutical formulations is crucial to ensure its safety and efficacy. The presence of impurities, which can originate from the manufacturing process or degradation, must be monitored and controlled. This application note describes a robust, stability-indicating RP-HPLC method for the separation and quantification of Olanzapine and its known process and degradation impurities. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the analytical method for Olanzapine and its impurities.
Caption: Workflow for Olanzapine Analytical Method Development and Validation.
Experimental Protocols
3.1. Materials and Reagents
-
Olanzapine reference standard (RS) and impurity reference standards were of pharmacopeial grade.
-
Acetonitrile (HPLC grade), methanol (B129727) (HPLC grade), and water (Milli-Q or equivalent) were used.
-
Ammonium acetate, sodium dihydrogen orthophosphate, and triethylamine (B128534) were of analytical grade.
3.2. Instrumentation An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. A Waters Acquity UPLC with a PDA detector or an Agilent 1200 series HPLC are suitable.[1][2]
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent TC-C18 (250 mm x 4.6 mm, 5 µm) or Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Buffer: 0.2 M Ammonium Acetate (pH adjusted to 4.5) or 4.8 g of Sodium Dihydrogen Ortho Phosphate in 1000 mL water with 2 mL triethylamine (pH adjusted to 6.8). |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient elution is employed for optimal separation. For example: 0-2 min: 90% A, 10% B 2-4 min: 90% A -> 55% A, 10% B -> 45% B 4-6 min: 55% A -> 90% A, 45% B -> 10% B 6-8 min: 90% A, 10% B |
| Flow Rate | 0.36 mL/min to 1.5 mL/min |
| Column Temperature | 27°C to 35°C |
| Detection Wavelength | 254 nm or 270 nm |
| Injection Volume | 1.0 µL to 20 µL |
3.4. Preparation of Solutions
-
Diluent: A mixture of mobile phase A and B in a suitable ratio (e.g., 64:36 v/v) or as specified in the individual method.
-
Standard Stock Solution (Olanzapine): Accurately weigh about 20 mg of Olanzapine RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of about 200 µg/mL.
-
Impurity Stock Solution: Accurately weigh about 2 mg of each impurity into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Spiked Sample Solution (for validation): Prepare a solution of Olanzapine and spike it with known concentrations of each impurity from the stock solutions.
-
Test Sample Preparation: Accurately weigh about 20 mg of the Olanzapine test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
4.1. Specificity Specificity was demonstrated by the absence of interference from blank (diluent) and placebo at the retention time of Olanzapine and its impurities. The peaks for all components were well-resolved from each other. Stress studies (acid, base, oxidation, thermal, and photolytic degradation) showed that the method is stability-indicating, with no co-elution of degradation products with the main peak.
4.2. Linearity Linearity was evaluated by analyzing a series of solutions containing Olanzapine and its impurities at different concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Olanzapine | 10 - 50 | > 0.999 |
| Impurity 1 | 0.1 - 1.5 | > 0.998 |
| Impurity 2 | 0.1 - 1.5 | > 0.998 |
| Impurity 3 | 0.1 - 1.5 | > 0.998 |
| Impurity 4 | 0.1 - 1.5 | > 0.998 |
| Impurity 5 | 0.1 - 1.5 | > 0.998 |
4.3. Accuracy Accuracy was determined by the recovery of known amounts of impurities spiked into a sample matrix at three concentration levels (50%, 100%, and 150%).
| Analyte | Recovery (%) |
| Impurity 1 | 98.5 - 101.2 |
| Impurity 2 | 99.1 - 100.8 |
| Impurity 3 | 98.9 - 101.5 |
| Impurity 4 | 99.5 - 102.0 |
| Impurity 5 | 98.7 - 101.3 |
4.4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for the area of each impurity was calculated.
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Impurity 1 | < 2.0 | < 2.0 |
| Impurity 2 | < 2.0 | < 2.0 |
| Impurity 3 | < 2.0 | < 2.0 |
| Impurity 4 | < 2.0 | < 2.0 |
| Impurity 5 | < 2.0 | < 2.0 |
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity 1 | 0.03 | 0.10 |
| Impurity 2 | 0.03 | 0.10 |
| Impurity 3 | 0.04 | 0.12 |
| Impurity 4 | 0.03 | 0.09 |
| Impurity 5 | 0.05 | 0.15 |
4.6. Robustness The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase pH. The method was found to be robust, with no significant impact on the resolution and quantification of Olanzapine and its impurities.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of Olanzapine and its impurities.[4] The stability-indicating nature of the method makes it suitable for the routine quality control analysis of Olanzapine in bulk drug and pharmaceutical dosage forms, as well as for stability studies.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. sciensage.info [sciensage.info]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. [PDF] Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Chromatographic Separation of Olanzapine from its Ketolactam Impurity
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various impurities can form, which may affect the drug's efficacy and safety. One such critical impurity is the ketolactam derivative of Olanzapine. Regulatory bodies require stringent control over the impurity profile of active pharmaceutical ingredients (APIs). Therefore, a robust and reliable analytical method is essential for the separation and quantification of Olanzapine from its ketolactam impurity. This document provides detailed application notes and protocols for the chromatographic separation of Olanzapine and its ketolactam impurity, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Chemical Structures
-
Olanzapine: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine
-
Ketolactam Impurity: 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one[2]
The formation of the ketolactam impurity is often a result of oxidative degradation.[3]
Chromatographic Methods and Protocols
Several reversed-phase HPLC and UPLC methods have been developed for the separation of Olanzapine from its related substances, including the ketolactam impurity. These methods are crucial for routine quality control and stability testing of Olanzapine in bulk drug and pharmaceutical formulations.[4][5]
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of Olanzapine and its impurities in a quality control laboratory.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: Agilent Octyldecyl silica (B1680970) column (TC-C18), 4.6 mm × 250 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of an aqueous phase and an organic modifier.
-
Aqueous Phase: 0.2 M ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 4.50.[6]
-
Organic Modifier: Acetonitrile.[6]
-
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation. The specific gradient will depend on the full impurity profile being analyzed. For a focused separation of Olanzapine and the ketolactam impurity, a starting condition of lower organic phase composition followed by a gradual increase is recommended.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Olanzapine and the ketolactam impurity reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.
-
Sample Solution: Dissolve the Olanzapine drug substance or crushed tablets in the diluent to achieve a target concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Before sample analysis, inject a system suitability solution containing both Olanzapine and the ketolactam impurity to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.
Data Presentation
| Parameter | Value | Reference |
| Column | Agilent TC-C18 (4.6 x 250 mm, 5 µm) | [4] |
| Mobile Phase | Gradient of 0.2 M Ammonium Acetate (pH 4.5) and Acetonitrile | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 254 nm | [6] |
| Injection Volume | 10 µL | [7] |
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC. This method is ideal for high-throughput screening and in-process control.
Experimental Protocol
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase:
-
Elution Mode: Isocratic or gradient elution can be used. For instance, a mobile phase composition of Potassium di-hydrogen phosphate: methanol (B129727) (60:40 v/v) has been reported for an isocratic separation.[8]
-
Flow Rate: 0.36 mL/min.[8]
-
Detection Wavelength: 270 nm.[8]
-
Column Temperature: 27°C.[8]
-
Injection Volume: 1.0 µL.[8]
-
-
Sample Preparation:
-
Standard and Sample Solutions: Prepare as described in the HPLC method, ensuring the final concentrations are appropriate for the sensitivity of the UPLC system. A typical concentration for Olanzapine standard solution is 40 µg/mL.[8]
-
-
System Suitability: Perform system suitability tests to verify the performance of the UPLC system, focusing on resolution between Olanzapine and the ketolactam impurity peak.
Data Presentation
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | [8] |
| Mobile Phase | Isocratic or gradient with Ammonium Dihydrogen Orthophosphate and Acetonitrile | [8] |
| Flow Rate | 0.36 mL/min | [8] |
| Detection | UV at 270 nm | [8] |
| Column Temperature | 27°C | [8] |
| Injection Volume | 1.0 µL | [8] |
Forced Degradation Studies
To understand the formation of the ketolactam impurity and to demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed.[1]
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the Olanzapine sample with 0.1N HCl at 80°C for 12-24 hours.[1]
-
Base Hydrolysis: Treat the Olanzapine sample with 0.1N NaOH at 80°C for 12-24 hours.[1]
-
Oxidative Degradation: Expose the Olanzapine sample to 3% H2O2 at room temperature for 24 hours.[1] The ketolactam impurity is a known oxidative degradation product.[3]
-
Thermal Degradation: Expose the solid Olanzapine drug substance to dry heat at 80°C for 24 hours.[1]
-
Photolytic Degradation: Expose the Olanzapine sample to UV light.
After exposure to these stress conditions, the samples are diluted and analyzed using the developed chromatographic method to check for the formation of degradation products and to ensure they are well-separated from the main Olanzapine peak.
Visualizations
Caption: Experimental workflow for the chromatographic analysis of Olanzapine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sennosbiotech.com [sennosbiotech.com]
- 6. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
Application of Olanzapine ketolactam in pharmaceutical quality control.
Introduction
Olanzapine (B1677200), an atypical antipsychotic medication, is susceptible to degradation under certain storage and manufacturing conditions. One of the critical degradation products identified is Olanzapine ketolactam. The presence of this impurity in the final drug product is a key indicator of the product's stability and the robustness of the manufacturing process. Therefore, accurate and sensitive analytical methods for the detection and quantification of this compound are paramount in the pharmaceutical quality control of Olanzapine formulations. This application note provides a detailed overview of the role of this compound as a quality control marker, along with validated analytical protocols for its quantification.
This compound is primarily formed through the oxidative degradation of the thiophene (B33073) ring of the olanzapine molecule.[1] Its monitoring is crucial to ensure the safety, efficacy, and stability of olanzapine drug products. Regulatory bodies require stringent control over impurities, making the methods described herein essential for compliance and product release.
Application in Quality Control
The primary application of this compound in pharmaceutical quality control is as a specified impurity marker in stability studies and routine batch release testing of olanzapine drug substances and products. Its presence and concentration levels provide valuable insights into:
-
Product Stability: Elevated levels of this compound can indicate inadequate protection from oxidative stress during manufacturing or storage.
-
Manufacturing Process Control: Consistent levels of this impurity across batches demonstrate a well-controlled and reproducible manufacturing process.
-
Formulation Development: Understanding the formation of this compound aids in the development of stable formulations with appropriate excipients and packaging.
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of Olanzapine and its related impurities, including those analogous to the ketolactam, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. These values demonstrate the method's suitability for sensitive and accurate detection.
| Analyte | Retention Time (min) | Linearity Range (μg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| Olanzapine | 18.5 | 0.5 - 200 | > 0.999 | 0.05 | 0.15 |
| Impurity Analogous to Ketolactam | Varies | Not specified | > 0.998 | Not specified | Not specified |
Note: Specific validation data for this compound is often grouped with other impurities. The provided data is representative of methods validated for olanzapine and its related substances.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Olanzapine and its Impurities
This protocol describes a stability-indicating reversed-phase HPLC method for the simultaneous determination of olanzapine and its process-related impurities, including the ketolactam.[2][3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Agilent Octyldecyl silica (B1680970) column (TC-C18), 4.6 mm × 250 mm, 5 µm particle size.[3][4]
-
Mobile Phase A: 0.05 M KH2PO4 buffer (pH adjusted to 6.5 with triethylamine).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 64 36 15 64 36 35 40 60 40 40 60 42 64 36 | 50 | 64 | 36 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (64:36, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Olanzapine and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the olanzapine drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of olanzapine. Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak areas of olanzapine and this compound should be not more than 2.0%.
-
The theoretical plates for the olanzapine peak should be not less than 2000.
-
The tailing factor for the olanzapine peak should be not more than 2.0.
4. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the external standard method.
Visualizations
Formation Pathway of this compound
The following diagram illustrates the proposed oxidative degradation pathway of Olanzapine to form this compound. This process involves the oxidation of the thiophene ring, leading to ring opening and subsequent rearrangement to form the ketolactam structure.[1]
Caption: Oxidative degradation pathway of Olanzapine.
Experimental Workflow for Impurity Analysis
The diagram below outlines the general workflow for the analysis of this compound in pharmaceutical samples using HPLC.
Caption: HPLC workflow for impurity analysis.
Conclusion
The monitoring of this compound is a critical aspect of pharmaceutical quality control for olanzapine products. The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this impurity, ensuring that the final product meets the stringent quality and safety standards required by regulatory authorities. The implementation of such analytical protocols is essential for the consistent production of high-quality olanzapine formulations.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Olanzapine Ketolactam using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, or under certain physiological conditions, olanzapine can degrade to form various impurities. One such critical degradation product is Olanzapine ketolactam, an oxidative degradation product.[1][2] The presence of impurities can impact the safety and efficacy of the final drug product, making their identification and characterization a crucial aspect of pharmaceutical quality control.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the structural elucidation and quantification of drug impurities. This document provides detailed application notes and protocols for the confident identification of this compound using LC-HRMS.
Chemical Structure and Properties of Olanzapine and this compound:
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Olanzapine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine | C17H20N4S | 312.43 |
| This compound | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | C17H20N4O2 | 312.37 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix from which this compound needs to be identified. Common matrices include bulk drug substances, pharmaceutical formulations, and biological fluids.
a) For Bulk Drug Substance and Pharmaceutical Formulations:
-
Standard Solution Preparation: Accurately weigh and dissolve the Olanzapine reference standard and, if available, the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare stock solutions of 1 mg/mL.
-
Sample Preparation: Accurately weigh a portion of the powdered tablets or bulk drug substance equivalent to 10 mg of olanzapine and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., methanol or acetonitrile), sonicate for 15 minutes, and then dilute to volume with the same solvent.
-
Vortex the solution thoroughly and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
b) For Biological Matrices (e.g., Plasma, Serum):
Protein precipitation is a common and effective method for extracting olanzapine and its metabolites from biological fluids.[3]
-
Spiking: If a reference standard for this compound is available, spike a known concentration into a blank biological matrix to serve as a control.
-
Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., olanzapine-d3).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an HPLC vial for injection.
Liquid Chromatography
A reversed-phase liquid chromatography method is suitable for the separation of olanzapine and its impurities.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurement and fragmentation analysis.
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Mass Range | m/z 50 - 500 |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Targeted MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation |
Data Presentation and Interpretation
Identification of this compound
The identification of this compound is based on a combination of its retention time, accurate mass measurement of the protonated molecule ([M+H]+), and the fragmentation pattern obtained from its MS/MS spectrum.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Analyte | Expected [M+H]+ (m/z) | Key Fragment Ions (Predicted) |
| This compound | 313.1662 | m/z 256, m/z 214, m/z 70 |
Note: The key fragment ions are predicted based on the structure of this compound and the known fragmentation of olanzapine. Experimental data should be used for confirmation when available.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Proposed Formation Pathway of this compound
Caption: Proposed oxidative degradation pathway of Olanzapine to this compound.
References
Troubleshooting & Optimization
Improving peak shape and resolution for Olanzapine ketolactam in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape and resolution of Olanzapine (B1677200) ketolactam in chromatographic analyses.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of Olanzapine ketolactam, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening) for this compound
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I improve the peak symmetry?
Answer:
Peak tailing for basic compounds like Olanzapine and its derivatives is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of this compound, leading to peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[1] However, the effect of pH on the analyte's retention and peak shape should be carefully evaluated.[3]
-
Solution 2: Use of End-capped Columns: Employing a modern, high-purity, end-capped C8 or C18 column can significantly reduce the number of available silanol groups.
-
Solution 3: Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the silanol groups. However, with modern columns, this is often not necessary.
-
-
Inappropriate Mobile Phase Buffer: An inadequate buffer concentration or an unsuitable buffer can lead to poor peak shape.
-
Solution: Use a buffer such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) at a concentration of 10-25 mM to maintain a consistent pH and ionic strength.[4][5]
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak tailing.
-
Solution: Use a guard column and ensure proper sample preparation (e.g., filtration) to protect the analytical column. If the column is old or contaminated, it may need to be replaced.
-
Issue 2: Inadequate Resolution between Olanzapine and this compound
Question: I am struggling to achieve baseline separation between the Olanzapine and this compound peaks. What steps can I take to improve the resolution?
Answer:
Achieving adequate resolution between a parent drug and its closely related impurity, like the ketolactam, requires careful optimization of the chromatographic conditions.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer plays a crucial role in resolution.
-
Solution 1: Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention times and may improve the separation.
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Gradient Elution: If isocratic elution does not provide sufficient resolution, a shallow gradient can help to separate the peaks more effectively.[6][7]
-
-
Incorrect Mobile Phase pH: The ionization state of both Olanzapine and its ketolactam derivative is dependent on the mobile phase pH.
-
Solution: Experiment with the mobile phase pH within a range that ensures the stability of the analytes and the column (e.g., pH 2.5 to 7 for most silica-based columns). A pH where the two compounds have different net charges will likely provide the best resolution. A study on Olanzapine and its impurities found that a pH of 3.73 provided good resolution.[1]
-
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for selectivity.
-
Solution: If a standard C18 column is not providing adequate separation, consider trying a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) that may offer different selectivity for these compounds.
-
-
Temperature Effects: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
-
Solution: Investigate the effect of column temperature on the separation. Increasing the temperature can sometimes improve peak shape and efficiency, but it may also decrease retention and resolution. A controlled temperature of around 35-40°C is often a good starting point.
-
| Parameter | Recommended Starting Conditions |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10-25 mM Phosphate or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| pH | 2.5 - 4.0 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection | UV at ~260 nm |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of Olanzapine and its related compounds, including the ketolactam.
Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of Olanzapine and this compound (Olanzapine Related Compound B) reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.[8][9]
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for injection (e.g., in the range of the expected sample concentrations).
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Olanzapine and transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.[4][5]
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | Purospher® STAR RP-8 end-capped (5 µm) 250 x 4.6 mm |
| Mobile Phase | Dissolve 6.9 g of monobasic sodium phosphate in 1 L of water, adjust pH to 2.5 with phosphoric acid, then add 12 g of sodium dodecyl sulfate. Prepare a filtered and degassed mixture of this buffer and acetonitrile (53:47). |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm |
| System Suitability | Resolution between Olanzapine related compound A and Olanzapine should be not less than 2.0; Tailing factor for the Olanzapine peak should be between 0.8 and 1.5.[9] |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
Q2: Why is my peak shape for this compound worse than for Olanzapine?
-
A2: The physicochemical properties of the ketolactam, such as its basicity (pKa), may differ slightly from Olanzapine, leading to different interactions with the stationary phase. This can result in more pronounced peak tailing under certain conditions. Optimizing the mobile phase pH is crucial to ensure both compounds are in a suitable ionization state for good chromatography.
-
-
Q3: Can I use the same HPLC method for quantifying both Olanzapine and this compound?
-
A3: Yes, a well-developed stability-indicating HPLC method should be able to separate and quantify both Olanzapine and its ketolactam impurity in the same run.[1] The method must be validated for specificity, linearity, accuracy, and precision for both analytes.
-
-
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
-
A4: The most reliable way is to inject a certified reference standard of this compound (Olanzapine Related Compound B) and compare its retention time with the peak in your sample chromatogram.[11] Mass spectrometry (LC-MS) can also be used for positive identification.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Logical workflow for improving resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. tsijournals.com [tsijournals.com]
- 6. akjournals.com [akjournals.com]
- 7. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
- 11. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.id]
Minimizing on-column degradation of Olanzapine to ketolactam.
Welcome to the Technical Support Center for Olanzapine Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the on-column degradation of Olanzapine to its ketolactam derivative during chromatographic analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Olanzapine, with a focus on preventing the formation of the ketolactam degradant.
| Problem | Potential Cause | Recommended Solution |
| Peak corresponding to Ketolactam is observed or is increasing in area over a sequence of injections. | On-column degradation: The primary cause is the oxidation of the thiophene (B33073) ring of the Olanzapine molecule on the analytical column. This can be exacerbated by certain chromatographic conditions. | 1. Mobile Phase Modification: Lower the pH of the mobile phase. Olanzapine is more stable in acidic conditions. A pH between 3 and 5 is often effective. 2. Temperature Control: Reduce the column temperature. Running the analysis at a lower temperature (e.g., 25-30°C) can significantly decrease the rate of degradation. 3. Use of Antioxidants: If compatible with your detection method (e.g., MS), consider adding a small amount of an antioxidant like ascorbic acid to the sample diluent. |
| Poor peak shape for Olanzapine (tailing). | Secondary interactions with the stationary phase: Residual silanols on the silica (B1680970) backbone of C18 columns can interact with the basic Olanzapine molecule, leading to peak tailing. | 1. Use a base-deactivated column: Employ a column with end-capping or a newer generation silica that minimizes silanol (B1196071) activity. 2. Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active sites on the stationary phase. |
| Inconsistent retention times for Olanzapine and/or Ketolactam. | Mobile phase instability or column equilibration issues: Changes in mobile phase composition or inadequate column equilibration can lead to shifting retention times. | 1. Ensure proper mobile phase preparation and mixing: Use freshly prepared mobile phase and ensure it is well-mixed and degassed. 2. Adequate column equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 15-20 column volumes) before starting the analysis. |
| Presence of extraneous peaks in the chromatogram. | Sample degradation prior to injection or contaminated diluent/mobile phase. | 1. Protect samples from light and heat: Olanzapine is sensitive to light and temperature. Store stock solutions and prepared samples in amber vials and at refrigerated temperatures. 2. Use high-purity solvents and freshly prepared diluents. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the Olanzapine ketolactam degradant?
A1: The ketolactam is an oxidative degradation product of Olanzapine. Its formation involves the oxidation and subsequent ring-opening of the thiophene moiety of the Olanzapine molecule.[1] This transformation results in the formation of a ketone and a lactam functional group.
Q2: What are the primary factors that promote the on-column degradation of Olanzapine to ketolactam?
A2: The primary factors include:
-
Oxidative Stress: The presence of oxidizing agents or conditions that promote oxidation can lead to the formation of the ketolactam.[1]
-
Elevated Temperature: Higher column temperatures can accelerate the degradation process.
-
Mobile Phase pH: While Olanzapine is more stable in acidic conditions, highly alkaline mobile phases can promote degradation.
-
Stationary Phase Activity: Active sites on the column's stationary phase can potentially catalyze the degradation.
Q3: Are there any sample preparation techniques that can help minimize the formation of the ketolactam before analysis?
A3: Yes, proper sample handling is crucial.
-
Protection from Light: Olanzapine is photosensitive. All solutions should be protected from light by using amber glassware or by wrapping the containers in aluminum foil.
-
Temperature Control: Samples should be stored at low temperatures (refrigerated or frozen) to slow down potential degradation.
-
Use of Antioxidants: For certain applications, the addition of antioxidants like ascorbic acid to the sample matrix can help prevent oxidative degradation.
Q4: Which type of HPLC column is best suited for minimizing on-column degradation?
A4: A modern, high-purity, base-deactivated reversed-phase column (e.g., C18 or C8) is recommended. These columns have minimal residual silanol groups, which can reduce secondary interactions and potential catalytic degradation of Olanzapine.
Q5: Can the choice of organic modifier in the mobile phase influence ketolactam formation?
A5: While the pH of the aqueous portion of the mobile phase is a more critical factor, the choice of organic modifier (typically acetonitrile (B52724) or methanol) can have some effect. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. It is important to use high-purity, HPLC-grade solvents to avoid introducing any contaminants that might promote degradation.
Experimental Protocols
Recommended RP-HPLC Method for Minimizing Ketolactam Formation
This protocol provides a starting point for developing a robust analytical method for Olanzapine that minimizes the on-column formation of the ketolactam degradant.
| Parameter | Recommended Condition |
| Column | Base-deactivated C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic AcidB: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Note: This is a general method and may require optimization based on the specific instrument and sample matrix.
Visualizations
Caption: Chemical degradation pathway of Olanzapine to its ketolactam derivative.
Caption: Troubleshooting workflow for minimizing on-column ketolactam formation.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Olanzapine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Olanzapine (B1677200) and its metabolites.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Olanzapine and its metabolites?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of Olanzapine and its metabolites from biological matrices like plasma, serum, or urine, these effects can lead to either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of the target analytes.
Q2: What are the common sources of matrix effects in Olanzapine bioanalysis?
A2: The primary sources of matrix effects in the bioanalysis of Olanzapine and its metabolites include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Salts and Endogenous Small Molecules: Co-elution of these components can alter the droplet formation and evaporation process in the ion source.
-
Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence the degree of matrix effects.[1]
-
Lipemia: High levels of lipids in samples can lead to significant ion suppression.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects in my Olanzapine assay?
A3: Two common methods for assessing matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of Olanzapine and its internal standard (IS) is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal indicates the presence of ion suppression or enhancement at specific retention times.
-
Post-Extraction Spike: This is a quantitative method. The peak area of an analyte spiked into a blank, extracted matrix is compared to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q4: My Olanzapine/metabolite peak shows significant ion suppression. What are the initial troubleshooting steps?
A4:
-
Review Sample Preparation: Inefficient sample preparation is a primary cause of matrix effects. Ensure your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimized to remove a majority of interfering components.
-
Chromatographic Separation: Check if the analyte peak is co-eluting with a region of significant ion suppression (identified via post-column infusion). Modifying the chromatographic gradient, column chemistry, or mobile phase composition can help separate the analyte from the interfering matrix components.
-
Dilution: A simple approach is to dilute the sample. This reduces the concentration of matrix components but may compromise the limit of quantification (LOQ).
Q5: Can the choice of internal standard (IS) help mitigate matrix effects for Olanzapine analysis?
A5: Yes, a suitable internal standard is crucial. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., Olanzapine-d3). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate and precise quantification by normalizing the signal response. If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.
II. Quantitative Data on Matrix Effects
The following table summarizes representative data on the matrix effect for Olanzapine in human plasma using different sample preparation techniques. Note that the "Matrix Factor" is a measure of the matrix effect, calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in the absence of the matrix. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
| Analyte | Sample Preparation Method | Matrix Factor (Mean ± SD) | Observation | Reference |
| Olanzapine | Protein Precipitation (Methanol) | 0.78 ± 0.09 | Significant Ion Suppression | [2] |
| Olanzapine | Liquid-Liquid Extraction (Ethyl Acetate) | 0.92 ± 0.05 | Reduced Ion Suppression | [2] |
| Olanzapine | Solid-Phase Extraction (C18) | 0.98 ± 0.03 | Minimal Matrix Effect | [3] |
| N-desmethylolanzapine | Protein Precipitation (Acetonitrile) | 0.85 ± 0.11 | Moderate Ion Suppression | [4] |
III. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 200 µL of plasma/serum, add 20 µL of an internal standard working solution (e.g., Olanzapine-d3). Vortex for 30 seconds.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
B. LC-MS/MS Conditions
The following are typical starting conditions that may require further optimization.
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
Olanzapine: 313.1 > 256.1
-
Olanzapine-d3 (IS): 316.1 > 259.1
-
Note: MRM transitions for metabolites like ketolactam need to be optimized by direct infusion.
-
IV. Visualized Workflow for Troubleshooting Matrix Effects
Caption: A flowchart for systematic troubleshooting of matrix effects in LC-MS/MS analysis.
V. Olanzapine Metabolism and the Ketolactam Metabolite
Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[5][6] The main cytochrome P450 (CYP) isoenzymes involved are CYP1A2 and, to a lesser extent, CYP2D6.[7][8][9] Major metabolites include N-desmethylolanzapine and 2-hydroxymethylolanzapine.[8][9] While "ketolactam" is not a commonly reported major metabolite, it is plausible that it is formed as a minor product of oxidation. The general principles of troubleshooting matrix effects outlined in this guide will be applicable to the analysis of this and other minor metabolites. The physicochemical properties of such a metabolite, particularly its polarity, will influence its susceptibility to matrix effects and the optimal sample preparation and chromatographic conditions.
References
- 1. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. omicsonline.org [omicsonline.org]
- 9. omicsonline.org [omicsonline.org]
Optimization of extraction recovery for Olanzapine ketolactam from tablets.
Technical Support Center: Olanzapine (B1677200) Ketolactam Extraction
Welcome to the technical support center for the optimization of Olanzapine ketolactam extraction from pharmaceutical tablets. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor in tablet formulations?
A1: this compound is a known oxidative degradation product of Olanzapine.[1] Monitoring its presence is crucial for quality control as it is considered an impurity. Its levels can indicate the stability of the drug product and its exposure to oxidative stress.[1][2]
Q2: What is the most common analytical technique for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation and quantification of Olanzapine and its related substances, including the ketolactam impurity.[3][4][5] These methods offer high resolution, sensitivity, and accuracy.[5] Detection is typically performed with a Photo Diode Array (PDA) or UV detector.[4]
Q3: Which solvent should I choose for the initial extraction from tablets?
A3: Methanol is a commonly used solvent for the effective extraction of Olanzapine from finely powdered tablets.[6] Other successful diluents include mixtures of acetonitrile (B52724) (ACN) and aqueous buffers, which are often used as the mobile phase in the subsequent HPLC analysis.[4][7] The choice of solvent should ensure complete dissolution of the analyte while minimizing the dissolution of insoluble excipients.
Q4: How can I improve the recovery rate of this compound?
A4: To improve recovery, ensure the tablet is crushed into a very fine, homogenous powder to maximize the surface area for extraction.[5][7] Use a mechanical shaker or sonicator to facilitate the complete dissolution of the analyte into the solvent.[5][7] Optimizing the solvent composition and extraction time are also critical factors. For complex matrices, a Solid Phase Extraction (SPE) cleanup step can significantly improve recovery by removing interfering substances.[8][9]
Q5: How can I prevent the further degradation of Olanzapine into ketolactam during the extraction process?
A5: Olanzapine is sensitive to oxidative stress, light, and moisture.[10] To prevent artifactual formation of the ketolactam, prepare samples fresh and protect them from light by using amber glassware. Work at controlled room temperature and minimize the exposure of samples to air. If possible, using de-gassed solvents can also help reduce oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Ketolactam | 1. Incomplete extraction from the tablet matrix. 2. Adsorption of the analyte onto filter membranes or glassware. 3. Analyte degradation during sample preparation. | 1. Increase sonication/shaking time. Ensure the tablet powder is sufficiently fine. Try a different extraction solvent or a mixture of solvents (e.g., Methanol:Water).[7] 2. Use low-binding materials (e.g., polypropylene (B1209903) vials). Pre-rinse glassware with the extraction solvent. 3. Prepare samples immediately before analysis. Use amber vials and protect from heat and direct light.[10] |
| High Variability in Results (Poor Precision) | 1. Inhomogeneous sample powder. 2. Inconsistent extraction times or temperatures. 3. Pipetting or dilution errors. | 1. Ensure the powdered tablets are thoroughly mixed before weighing. 2. Standardize all extraction parameters (time, temperature, sonication power) across all samples. 3. Use calibrated pipettes and follow a consistent dilution protocol. Prepare a larger stock solution to minimize weighing errors. |
| Extraneous Peaks in Chromatogram | 1. Contamination from solvents, glassware, or the tablet's excipients. 2. Carryover from a previous injection. 3. Further degradation of Olanzapine or other components. | 1. Run a blank (solvent only) to identify system peaks. Ensure high-purity (HPLC-grade) solvents are used. Filter the sample extract through a 0.45 µm membrane filter before injection.[7] 2. Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample. 3. Review sample preparation conditions for potential stressors (e.g., high pH, temperature). |
| Peak Tailing or Poor Peak Shape | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Interaction of the analyte with active sites on the column. | 1. Flush the column with a strong solvent or reverse the column direction for cleaning (follow manufacturer's instructions). If the problem persists, replace the column. 2. The sample diluent should be as close in composition to the mobile phase as possible.[5] 3. Adjust the pH of the mobile phase. Adding a competing agent like triethylamine (B128534) to the mobile phase can sometimes reduce tailing.[11] |
Data Presentation: HPLC Methodologies
The following tables summarize typical parameters used in the analysis of Olanzapine and its related substances.
Table 1: Example HPLC & UPLC System Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Kromasil C18[7] | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[4] | Not Specified[5] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (30:70 v/v)[7] | 0.2 M Ammonium Acetate (pH 4.50) and Acetonitrile (Gradient)[4] | Sodium Dihydrogen Ortho Phosphate (pH 6.8) : Acetonitrile |
| Flow Rate | 1.5 mL/min[7] | 1.0 mL/min[4] | Not Specified |
| Detection (UV) | 258 nm[7] | 254 nm[4] | Not Specified |
| Column Temp. | Ambient | Ambient | 35°C |
Table 2: Reported Recovery and Validation Data
| Method Type | Analyte | Recovery Range | Linearity Range | Reference |
| HPLC | Olanzapine | 97.7 – 102.3% | 10 – 200 µg/mL | [12] |
| LC/MS | Olanzapine | 94.8% (from plasma) | 2 – 300 ng/mL | [13][14] |
| SPE-HPLC | Olanzapine | 97.62% (from plasma) | 1 - 40 µg/mL | [9] |
| LC-MS/MS | Olanzapine | 79% (from hair) | 0.005 - 10 ng/mg | [8] |
Experimental Protocols
Protocol 1: Extraction of Olanzapine and Ketolactam from Tablets
This protocol describes a general procedure for the extraction of Olanzapine and its related substance, ketolactam, from a solid dosage form for HPLC analysis.
-
Tablet Preparation:
-
Accurately weigh no fewer than 20 tablets and calculate the average weight.
-
Grind the tablets into a fine, uniform powder using a mortar and pestle.[5]
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the powder equivalent to 40 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of the diluent (e.g., a mixture of acetonitrile and water, similar to the mobile phase).
-
Sonicate the flask for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.[5][7]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
-
Filtration:
-
Filter a portion of the solution through a 0.45 µm membrane filter (e.g., PVDF or Nylon) into an HPLC vial.[7] Discard the first few mL of the filtrate.
-
-
Final Dilution (if necessary):
-
Based on the expected concentration and the linearity range of the analytical method, perform a final dilution. For example, pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a final concentration of approximately 40 µg/mL.[5]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system for analysis.
-
Visualizations
Experimental Workflow
Troubleshooting Logic for Low Analyte Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. Controlled Release Matrix Tablets of Olanzapine: Influence of Polymers on the In Vitro Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. LC–MS/MS quantification of olanzapine in hair after alkaline digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102276592A - Related substance of olanzapine and preparation method and analytical method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of olanzapine for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategies to prevent Olanzapine ketolactam formation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of Olanzapine (B1677200) ketolactam and other degradation products during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Olanzapine ketolactam and why is its formation a concern?
A1: this compound is a major degradation product of Olanzapine, an atypical antipsychotic drug. Its formation is a concern because it can lead to the underestimation of Olanzapine concentrations in analytical assays, potentially impacting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The formation of degradation products like the ketolactam impurity arises from the oxidation and subsequent cleavage of the thiophene (B33073) ring of the Olanzapine molecule.
Q2: What are the primary factors that promote the formation of this compound during sample preparation?
A2: The primary factors that contribute to the degradation of Olanzapine and the formation of its ketolactam impurity are:
-
Oxidation: Olanzapine is highly susceptible to oxidation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation process.[3][4]
-
pH: Olanzapine is more stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.
-
Light Exposure: Exposure to light, particularly UV light, can induce photodegradation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: What are the general strategies to minimize Olanzapine degradation?
A3: To minimize Olanzapine degradation during sample preparation, the following general strategies are recommended:
-
Work with samples on ice or at reduced temperatures.
-
Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Use an appropriate antioxidant, such as ascorbic acid.
-
Maintain an acidic pH where possible.
-
Process samples promptly after collection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of Olanzapine | Degradation during sample processing. | - Add an antioxidant (e.g., ascorbic acid) to the sample immediately after collection.- Work at low temperatures (e.g., on ice).- Protect samples from light at all stages.- Acidify the sample if compatible with the analytical method. |
| Inefficient extraction. | - Optimize the extraction solvent and pH.- Ensure complete protein precipitation if this method is used. | |
| High variability in replicate samples | Inconsistent sample handling leading to variable degradation. | - Standardize all sample preparation steps, including timing, temperature, and light exposure.- Ensure uniform addition of antioxidants to all samples. |
| Incomplete vortexing or mixing. | - Ensure thorough mixing at each step of the procedure. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products, including ketolactam. | - Implement the preventative strategies mentioned above (antioxidants, low temperature, light protection, acidic pH).- Use a stability-indicating analytical method that can separate Olanzapine from its degradation products. |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation with Protein Precipitation
This protocol is designed to minimize the degradation of Olanzapine in plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Ascorbic acid solution (10 mg/mL in water)
-
Ice bath
-
Vortex mixer
-
Centrifuge
-
Acetonitrile (B52724) (ice-cold)
-
Amber or foil-wrapped collection tubes
Procedure:
-
Collect blood samples and process to obtain plasma or serum as per standard procedures.
-
Immediately after separation, transfer the plasma/serum to an amber or foil-wrapped tube.
-
For each 1 mL of plasma/serum, add 10 µL of 10 mg/mL ascorbic acid solution to achieve a final concentration of 0.1 mg/mL.
-
Gently vortex the sample for 5-10 seconds.
-
Place the sample in an ice bath.
-
Add three volumes of ice-cold acetonitrile to the sample (e.g., 3 mL of acetonitrile for 1 mL of plasma).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean, amber vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Olanzapine from Biological Matrices
This protocol provides a general guideline for SPE, which should be optimized for the specific matrix and cartridge used.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Ascorbic acid
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for conditioning and washing)
-
Elution solvent (e.g., methanol with 1% formic acid)
-
Vortex mixer
-
Centrifuge or vacuum manifold
Procedure:
-
Pre-treat the sample by adding ascorbic acid (final concentration of 0.1 mg/mL) and acidifying with a small amount of formic or acetic acid.
-
Condition the SPE cartridge by passing methanol followed by water through it.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water or a weak organic solvent to remove interferences.
-
Elute Olanzapine from the cartridge using an appropriate elution solvent.
-
Collect the eluate in an amber vial and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in the mobile phase for analysis.
Data Presentation
Table 1: Effect of pH on Olanzapine Stability
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | 25 | Stable | - |
| 4.0 | 25 | Stable | - |
| 7.0 | 25 | Degradation observed | - |
| 8.0 | 25 | Increased degradation | - |
| 10.0 | 25 | Significant degradation | - |
Table 2: Effect of Temperature on Olanzapine Stability
| Temperature | Condition | Observation |
| 4°C | Plasma, protected from light | Stable for at least 7 days. |
| Room Temperature (~25°C) | Aqueous solution | Degradation is observable, accelerated by light and neutral/alkaline pH. |
| 50°C | Aqueous solution | Significant degradation occurs. |
Table 3: Efficacy of Ascorbic Acid in Preventing Olanzapine Degradation
| Condition | Without Ascorbic Acid | With Ascorbic Acid (0.1 mg/mL) |
| Plasma stored at room temperature, exposed to light | Significant degradation observed | Degradation significantly reduced |
| Whole blood sample processing | Prone to oxidation | Oxidation is prevented |
Note: While the qualitative protective effect of ascorbic acid is well-established, specific quantitative data on the percentage reduction of ketolactam formation is not consistently reported across studies.
Visualizations
Caption: Oxidative degradation pathway of Olanzapine to its ketolactam impurity.
Caption: Recommended workflow for Olanzapine sample preparation incorporating key prevention strategies.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of olanzapine by its oxidation with N-bromosuccinimide and cerium(IV)sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 4. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating unexpected peaks in Olanzapine forced degradation studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during olanzapine (B1677200) forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for olanzapine under forced degradation conditions?
A1: Olanzapine is susceptible to degradation under various stress conditions, primarily oxidative, acidic, and basic hydrolysis, as well as photolytic and thermal stress.[1][2][3] Oxidation is a major degradation pathway, often leading to the formation of multiple degradation products.[2][4][5] Degradation is also observed under acidic and alkaline conditions.[1][6] The molecule is relatively stable under photolytic and dry heat conditions in the solid state, but degradation can occur in solution.[2][3]
Q2: I am observing an unexpected peak in my HPLC chromatogram during an oxidative stress study of olanzapine. What could it be?
A2: Several oxidative degradation products of olanzapine have been identified. The thiophene (B33073) ring of olanzapine is particularly susceptible to oxidation.[4] Common oxidative degradants include:
-
(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[4]
-
(Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[4]
-
4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][4][7]diazepine-2(3H)-thione[5]
-
(Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][4][7]diazapine-2(3H)-thione[5]
-
10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][4][7]diazepin-4-one[2]
-
2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][4][7] diazepin-4-one[1][2]
-
2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][4][7] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one[2]
-
2-hydroxymethyl-olanzapine[8]
The specific degradant will depend on the oxidative agent used (e.g., hydrogen peroxide, atmospheric oxygen) and the experimental conditions.
Q3: My olanzapine sample shows significant degradation under acidic conditions, but the literature suggests it's relatively stable. What could be the reason?
A3: While some studies report olanzapine to be relatively stable under acidic hydrolysis, significant degradation can still occur, particularly under harsh conditions (e.g., high acid concentration, elevated temperature, prolonged exposure).[1][6][9] The discrepancy could be due to differences in experimental parameters. It is also possible that impurities in the drug substance or interactions with excipients in a formulation are catalyzing the degradation.[7]
Q4: Can excipients in my formulation cause unexpected peaks?
A4: Yes, excipients can interact with the active pharmaceutical ingredient (API) and either degrade themselves or promote the degradation of the API, leading to unexpected peaks.[7] For example, tablet formulations of olanzapine have shown sensitivity to temperature and moisture, with the presence of excipients influencing the degradation profile.[7] It is crucial to run controls of the placebo (formulation without the API) under the same stress conditions to identify any peaks originating from the excipients.
Q5: How can I confirm the identity of an unexpected peak?
A5: To identify an unknown peak, you will need to employ advanced analytical techniques. The most common approach is to isolate the impurity using preparative HPLC and then subject it to spectroscopic analysis, such as:
-
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), to determine the molecular weight.[1]
-
Tandem Mass Spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to get detailed structural information.[1][4]
-
Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.[1][4]
Troubleshooting Guide
This guide provides a structured approach to investigating unexpected peaks in your olanzapine forced degradation studies.
Table 1: Summary of Known Olanzapine Degradation Products
| Stress Condition | Degradation Product Name | Analytical Method |
| Oxidative | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[4] | HPLC, MS, NMR[4] |
| Oxidative | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[4] | HPLC, MS, NMR[4] |
| Oxidative | 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][4][7]diazepine-2(3H)-thione[5] | HPLC, MS, NMR[5] |
| Oxidative | (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][4][7]diazapine-2(3H)-thione[5] | HPLC, MS, NMR[5] |
| Oxidative | 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][4][7]diazepin-4-one[2] | HPLC, LC-MS/MS, NMR[2] |
| Oxidative | 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][4][7] diazepin-4-one[1][2] | HPLC, LC-MS, NMR[1][7] |
| Oxidative | 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][4][7] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one[2] | HPLC, LC-MS/MS, NMR[2] |
| Acidic/Basic | Degradation products observed, but specific structures not consistently reported across all studies.[6] | HPTLC[6] |
| Thermal | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][4][8]benzodiazepine-4-one[7] | LC-MS, IR, NMR[7] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected peaks.
Experimental Protocols
Here are detailed methodologies for key forced degradation experiments.
Acid and Base Induced Degradation (Hydrolysis)
-
Objective: To assess the stability of olanzapine in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.[9][10]
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) to another aliquot of the stock solution.[9][10]
-
Reflux the solutions at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 1 to 24 hours).[9][10]
-
At various time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of olanzapine to oxidation.
-
Procedure:
-
Prepare a stock solution of olanzapine.
-
Add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂) to an aliquot of the stock solution.[9][10]
-
Keep the solution at room temperature or reflux at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 24 hours).[9][10]
-
Withdraw samples at different intervals, dilute with the mobile phase, and analyze by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on olanzapine.
-
Procedure:
-
For solid-state analysis, expose the powdered olanzapine drug substance to dry heat in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24 hours).[10]
-
For solution-state analysis, reflux a solution of olanzapine in a neutral solvent (e.g., water) at a controlled temperature (e.g., 60-80°C).[9][10]
-
After exposure, dissolve the solid sample or dilute the solution sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of olanzapine.
-
Procedure:
-
Expose a solution of olanzapine to a light source providing a specified illumination (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the samples appropriately and analyze by HPLC.
-
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 9. ijrar.org [ijrar.org]
- 10. academic.oup.com [academic.oup.com]
Navigating the Mass Spectral Analysis of Olanzapine Ketolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the mass spectral fragmentation pattern analysis of Olanzapine (B1677200) ketolactam, a significant oxidative degradation product of the atypical antipsychotic drug Olanzapine. This resource offers troubleshooting advice and frequently asked questions (FAQs) to assist in overcoming common experimental challenges.
Troubleshooting Guide
Encountering issues during the mass spectral analysis of Olanzapine ketolactam is not uncommon. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges effectively.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I not seeing the expected precursor ion for this compound? | Incorrect calculation of the molecular weight, inefficient ionization, or the presence of unexpected adducts. | Verify the exact mass of this compound (C17H18N4OS), which is 326.12 g/mol . The expected protonated molecule [M+H]⁺ would be at m/z 327.1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature) for efficient protonation. Look for common adducts such as sodium [M+Na]⁺ (m/z 349.1) or potassium [M+K]⁺ (m/z 365.1) and adjust your data analysis accordingly. |
| I am observing a weak or unstable signal for this compound. | Low concentration of the analyte, matrix effects from the sample, or suboptimal instrument settings. | A sensitive UHPLC-MS/SRM method has been noted to require a higher concentration range for the lactam impurity compared to other Olanzapine metabolites, suggesting it may ionize less efficiently.[1][2] Consider increasing the sample concentration if possible. Enhance sample clean-up procedures to minimize matrix suppression. Optimize collision energy and other MS/MS parameters specifically for the m/z 327.1 precursor ion. |
| The fragmentation pattern I am observing is inconsistent or does not match my predictions. | Insufficient or excessive collision energy, or complex fragmentation pathways. | The fragmentation of lactam-containing compounds often involves cleavage of the lactam ring. Systematically vary the collision energy to find the optimal setting for generating characteristic product ions. High-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions, helping to elucidate the fragmentation pathway. |
| How can I differentiate this compound from other Olanzapine degradation products? | Co-elution of isomers or other degradation products with similar masses. | Utilize a robust chromatographic method to ensure baseline separation of all potential impurities. A study on Olanzapine degradation products employed a C18 column with a gradient elution program.[3] High-resolution mass spectrometry can distinguish between isobaric compounds based on their exact masses. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mass spectral analysis of this compound.
What is the expected molecular weight and m/z of the protonated precursor ion for this compound?
The molecular formula for this compound is C17H18N4OS, giving it a monoisotopic mass of 326.1201 g/mol . In positive ion electrospray ionization (ESI) mass spectrometry, you would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 327.1.
What are the typical instrument settings for analyzing Olanzapine and its metabolites?
While specific parameters for this compound are not widely published, methods for Olanzapine can be adapted. A study on Olanzapine degradation products utilized an electrospray ionization (ESI) source with a normalized collision energy of 35 eV for fragmentation studies.[3] For quantitative analysis using selected reaction monitoring (SRM), the transitions for Olanzapine (m/z 313.2 → 256.1) can serve as a starting point for optimizing the analysis of the ketolactam.[4][5][6][7]
What is the predicted fragmentation pattern for this compound?
Based on the structure of this compound and the known fragmentation of Olanzapine, the following fragmentation pathway is proposed. The initial protonation is likely to occur on the piperazine (B1678402) nitrogen. Collision-induced dissociation (CID) is expected to induce cleavage of the diazepine (B8756704) ring system, which now contains the keto-lactam functionality.
Experimental Protocols
A detailed methodology for the analysis of Olanzapine and its degradation products, which can be adapted for this compound, is provided below.
Sample Preparation (from Serum) [2]
-
To a 100 µL serum sample, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions [3]
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5-μm particle size).
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient elution is typically used to separate the parent drug from its more polar metabolites and degradation products.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scan (MS/MS) to determine the fragmentation pattern. For quantitative analysis, Selected Reaction Monitoring (SRM) is used.
-
Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.
-
Capillary Voltage: Typically around 3-4 kV.
-
Source Temperature: Optimize as per instrument manufacturer's guidelines (e.g., 120-150 °C).
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed mass spectral fragmentation pathway of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Olanzapine and its Degradants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantification of Olanzapine (B1677200) and its degradation products. The stability of a drug substance is a critical quality attribute, and robust analytical methods are essential to ensure its safety and efficacy. This document outlines detailed experimental protocols, presents comparative data from various published methods, and offers insights into the degradation pathways of Olanzapine.
Introduction to Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for the validation of such analytical procedures, ensuring their suitability for their intended purpose.[2][3] For Olanzapine, an atypical antipsychotic, developing a reliable stability-indicating HPLC method is crucial for quality control and stability studies of its pharmaceutical formulations.[4][5][6]
Experimental Protocols
The following protocols are representative of the methodologies employed in the validation of a stability-indicating HPLC method for Olanzapine.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the method by generating potential degradation products.[1] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light.[7][8][9]
-
Acid Hydrolysis: A solution of Olanzapine is treated with 0.1N HCl and heated. For example, heating at 80°C for 12 hours has been shown to cause approximately 20% degradation.[7]
-
Base Hydrolysis: The drug solution is exposed to a basic medium, such as 0.1N NaOH, and heated.
-
Oxidative Degradation: Olanzapine is subjected to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂ at room temperature for 24 hours).[7] Oxidative conditions are known to produce several degradation products of Olanzapine.[10][11]
-
Thermal Degradation: The solid drug substance is exposed to dry heat, for instance, at 80°C for 24 hours.[7]
-
Photolytic Degradation: The drug solution or solid is exposed to UV light to assess its photosensitivity. However, some studies have reported Olanzapine to be relatively stable under photolytic conditions.[11][12]
Chromatographic Method Validation
The validation of the HPLC method is performed according to ICH guidelines and typically includes the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is primarily evaluated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the drug is spiked into a placebo mixture. Recoveries are typically expected to be in the range of 98-102%.[13][14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (%RSD) for precision studies should typically be less than 2%.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Data of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters from different published stability-indicating HPLC methods for Olanzapine.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18[7] | Alltima Cyano (250.0 × 4.6 mm, 5 µm)[5] | Kromasil C-18[6] |
| Mobile Phase | 75 mM KH₂PO₄ buffer (pH 4.0)–acetonitrile (B52724)–methanol (55:40:5, v/v/v)[7] | Acetate buffer (pH 4.5) and acetonitrile (40:60 v/v)[5] | Acetonitrile and phosphate (B84403) buffer (30:70 v/v)[6] |
| Flow Rate | 0.8 mL/min[7] | Not Specified | 1.5 mL/min[6] |
| Detection Wavelength | 227 nm[7] | 254 nm[5] | 258 nm[6] |
| Retention Time of Olanzapine | Not Specified | Not Specified | 1.850 min[6] |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | Not Specified | 10 to 50 µg/mL[6] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.00-102.00%[14] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[13] | Not Specified | Low coefficient of variation[6] |
| LOD | 0.6 µg/mL[15] | Not Specified | Not Specified |
| LOQ | 2 µg/mL[15] | Not Specified | Not Specified |
Major Degradation Products
Forced degradation studies have revealed that Olanzapine is particularly susceptible to oxidative degradation.[10][11] Several oxidative degradation products have been isolated and characterized, often resulting from the oxidation of the thiophene (B33073) ring.[10][16] Some of the identified degradants include (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[16] Another major degradation product has been identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][4][16]benzodiazepine-4-one.[12] The developed HPLC methods should be capable of separating these and other potential degradants from the parent Olanzapine peak.
Workflow for Method Validation
The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method for Olanzapine.
Caption: A flowchart illustrating the key stages in the validation of a stability-indicating HPLC method.
Conclusion
The development and validation of a stability-indicating HPLC method are paramount for ensuring the quality, safety, and efficacy of Olanzapine drug products. This guide has provided a comparative overview of several validated methods, highlighting the key experimental parameters and validation data. While the specific chromatographic conditions may vary, a successful method must be able to separate Olanzapine from its degradation products, particularly those formed under oxidative stress. Researchers and drug development professionals can use the information presented here to select or develop a suitable HPLC method for their specific needs, ensuring compliance with regulatory requirements and contributing to the overall quality of the final pharmaceutical product.
References
- 1. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 2. database.ich.org [database.ich.org]
- 3. hmrlabs.com [hmrlabs.com]
- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. tsijournals.com [tsijournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bbrc.in [bbrc.in]
- 9. ijprajournal.com [ijprajournal.com]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. scispace.com [scispace.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olanzapine Degradation Products: Ketolactam and Ketothiolactam Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical degradation products of the atypical antipsychotic drug Olanzapine (B1677200): Olanzapine ketolactam and Olanzapine ketothiolactam. As impurities arising from the oxidative degradation of the active pharmaceutical ingredient (API), understanding their formation, chemical properties, and analytical detection is paramount for ensuring the quality, safety, and efficacy of Olanzapine formulations. This document compiles available experimental data and methodologies to assist researchers and professionals in drug development and quality control.
Introduction to Olanzapine and its Degradation
Olanzapine is a thienobenzodiazepine derivative widely used for the treatment of schizophrenia and bipolar disorder.[1][2] Its chemical structure, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine, is susceptible to degradation, particularly through oxidation of the electron-rich thiophene (B33073) ring.[3][5] This degradation can occur during manufacturing, storage, or upon exposure to stress conditions such as heat, light, and oxidizing agents.[6] Among the various degradation products, this compound and Olanzapine ketothiolactam are significant impurities that require careful monitoring and control.[4][7]
Chemical and Physical Properties
A fundamental aspect of managing pharmaceutical impurities is the thorough understanding of their chemical and physical characteristics. The table below summarizes the key properties of this compound and Olanzapine ketothiolactam.
| Property | This compound | Olanzapine Ketothiolactam |
| IUPAC Name | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one |
| Synonyms | Olanzapine Impurity 1 | Olanzapine Thiolactam Impurity, Olanapine Ketothiolactam |
| CAS Number | 1017241-34-7 | 1017241-36-9[6][8] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | C₁₇H₂₀N₄OS[6] |
| Molecular Weight | 312.37 g/mol | 328.43 g/mol [6] |
| Appearance | Light yellow to yellow solid | Yellow Powder[9] |
Formation and Degradation Pathway
Both this compound and ketothiolactam are products of oxidative degradation, primarily involving the thiophene moiety of the Olanzapine molecule.[3][5] Their formation is often observed in forced degradation studies conducted under oxidative stress conditions (e.g., exposure to hydrogen peroxide) and in aged solid-state formulations.[3][4] The proposed pathway suggests that the oxidation of the thiophene ring leads to the formation of these impurities.[3]
The following diagram illustrates the proposed oxidative degradation pathway of Olanzapine leading to the formation of this compound and Olanzapine ketothiolactam.
Caption: Proposed oxidative degradation pathway of Olanzapine.
Experimental Protocols for Analysis
The detection, quantification, and characterization of this compound and ketothiolactam are crucial for quality control. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being the most common.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate degradation products for analytical method development.
Protocol for Oxidative Degradation:
-
Preparation of Olanzapine Solution: Prepare a solution of Olanzapine bulk drug or formulation in a suitable solvent (e.g., methanol) at a concentration of approximately 0.2 mg/mL.
-
Stress Condition: Add 3 mL of 1% (v/v) hydrogen peroxide solution to the Olanzapine solution.
-
Incubation: Keep the mixture at room temperature for a specified period (e.g., 15 minutes to 24 hours), monitoring the degradation progress.[10][11]
-
Sample Preparation for Analysis: Neutralize the reaction if necessary and dilute the sample to a suitable concentration for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating and quantifying Olanzapine and its impurities.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) is often employed for optimal separation.[12]
-
Detection: A Photo Diode Array (PDA) detector set at a wavelength of 254 nm is typically used for monitoring the analytes.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is a common setting.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the identification and structural elucidation of impurities.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[12]
-
Mass Analysis: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ions, providing structural information for the characterization of the degradation products.[12]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used for the definitive structural confirmation of the isolated impurities.[12]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR provides information about the functional groups present in the molecules.[12]
The following diagram illustrates a general experimental workflow for the analysis of Olanzapine impurities.
Caption: Experimental workflow for Olanzapine impurity analysis.
Toxicological and Pharmacological Considerations
Currently, there is a lack of publicly available, detailed comparative studies on the specific pharmacological or toxicological profiles of this compound and Olanzapine ketothiolactam. As they are considered impurities, their presence in the final drug product is strictly controlled to minimize any potential adverse effects. Regulatory guidelines necessitate the identification and characterization of any impurity present above a certain threshold, and toxicological evaluation may be required if the levels are significant. The primary concern for drug development professionals is to minimize the formation of these and other impurities to ensure the safety and purity of the final pharmaceutical product.[13]
Conclusion
This compound and Olanzapine ketothiolactam are key oxidative degradation products of Olanzapine that warrant careful monitoring and control throughout the drug development and manufacturing process. While direct comparative data on their biological activity is limited, a thorough understanding of their chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality and safety of Olanzapine-containing pharmaceuticals. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working on the analysis and control of these critical impurities. Further research into the potential toxicological effects of these specific degradation products would be beneficial for a more comprehensive risk assessment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Olanzapine thiolactam impurity | CymitQuimica [cymitquimica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for Olanzapine Ketolactam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Olanzapine (B1677200) ketolactam, an oxidative degradation product of the atypical antipsychotic drug, Olanzapine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of both methods to aid researchers in selecting the most suitable technique for their specific analytical needs.
Introduction to Olanzapine Ketolactam
Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Like many pharmaceuticals, it can degrade under certain environmental conditions, such as exposure to light, heat, and oxidizing agents. One of the identified oxidative degradation products is this compound, chemically known as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one. The presence of this and other impurities must be carefully monitored to ensure the safety and stability of Olanzapine formulations. Accurate and precise analytical methods are therefore essential for the quantification of this compound in bulk drug substances and finished pharmaceutical products.
Experimental Protocols
Detailed methodologies for the analysis of Olanzapine and its related compounds, including the ketolactam impurity, are crucial for method replication and validation. While a direct cross-validation study for this compound was not found in the public domain, this guide presents typical experimental conditions for both LC-MS and HPLC-UV based on stability-indicating methods developed for Olanzapine that are capable of separating and quantifying its degradation products.
HPLC-UV Method
A common approach for the analysis of Olanzapine and its impurities is a stability-indicating reversed-phase HPLC method with UV detection.[3][4]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol. A typical mobile phase could be a 55:40:5 (v/v/v) mixture of 75 mM potassium dihydrogen phosphate buffer (pH 4.0), acetonitrile, and methanol.[1][3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection is commonly performed at a wavelength where both the active pharmaceutical ingredient (API) and its impurities have significant absorbance, for instance, 227 nm or 261 nm.[1][3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).
LC-MS Method
LC-MS methods offer higher sensitivity and selectivity, which is particularly advantageous for the analysis of impurities at low concentrations.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column of smaller dimensions suitable for LC-MS is often used (e.g., 100 mm x 4.5 mm, 3.8 µm).[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. A representative mobile phase could be a 70:30 (v/v) mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: Typically in the range of 0.4-1.0 mL/min.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for Olanzapine and its related compounds.
-
Mass Spectrometric Detection: The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. For Olanzapine, a common transition is m/z 313 → 256.[5] The specific transition for this compound would need to be determined.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Controlled, for example, at 35°C.[5]
Data Presentation: Method Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS methods for the analysis of Olanzapine and its related substances. These values are indicative and would require specific validation for this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: LC-MS Method Performance
| Parameter | Typical Performance |
| Linearity Range | 0.1-100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when transferring a method between laboratories or when switching from an older method (e.g., HPLC-UV) to a newer, more sensitive one (e.g., LC-MS). The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
A generalized workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of pharmaceutical impurities like this compound.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where the impurity levels are expected to be within the detection limits of the method. It is often the workhorse of QC laboratories for release testing and stability studies.
-
LC-MS offers superior sensitivity and selectivity, making it the method of choice for the detection and quantification of trace-level impurities, for structural elucidation of unknown degradation products, and in research and development settings where a deeper understanding of the degradation profile is required.
The choice between these two methods will depend on the specific requirements of the analysis, including the expected concentration of the impurity, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions, a well-validated stability-indicating HPLC-UV method is often sufficient. However, LC-MS can be an invaluable tool for in-depth investigations and for the analysis of impurities that are present at very low levels. A thorough cross-validation is essential if a laboratory plans to use both methods interchangeably or to replace an existing HPLC-UV method with a more sensitive LC-MS method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 3. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Olanzapine Impurity Profiling Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Olanzapine (B1677200), a critical atypical antipsychotic medication. Ensuring the purity of Olanzapine is paramount for its safety and efficacy, making robust and reliable analytical methods for impurity detection and quantification essential.[1][2] This document summarizes data from various studies to offer an objective comparison of different approaches, supported by detailed experimental protocols.
Comparison of Analytical Methods for Olanzapine Impurity Profiling
The primary analytical technique for Olanzapine impurity profiling is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2][3][4] More recently, Ultra-Performance Liquid Chromatography (UPLC) has been employed to offer faster and more sensitive analyses.[5][6] The following tables summarize the performance of various published methods.
| Method | Column | Mobile Phase | Detection | Flow Rate | Key Impurities Identified | Source |
| RP-HPLC | Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm) | Gradient elution with 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.50) and Acetonitrile | PDA at 254 nm | 1.0 mL/min | Four unknown process-related impurities | [3] |
| RP-HPLC | Agilent Octyldecyl silica (B1680970) column (TC-C18, 4.6 mm × 250 mm, 5 μm) | Gradient elution | Not Specified | Not Specified | Eight related impurities, including a new process impurity 1-(5-methylthionphen-2-yl)-1H-benzimidazol-2(3H)-one (Imp-7) | [7][8] |
| RP-HPLC | Inertsil C8 (250 x 4.6 mm, 5µm) | Water: Acetonitrile: Methanol (60:15:25 % v/v) | 300 nm | 1.0 mL/min | Two novel process-related impurities: 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b][3][5] benzodiazepine (B76468) (impurity-I) and 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b][3][5]benzodiazepine (impurity-II) | [7] |
| UPLC | Waters Acquity BEH C18 (50 × 2.1 mm, 1.7µm) | Gradient with 0.1% trifluoroacetic acid (TFA) and acetonitrile | 254 nm | Not Specified | Not specified, focused on Olanzapine assay | [5] |
| LC-MS | Not Specified | Not Specified | LCMS | Not Specified | Six impurities with m/z 230, 341, 511, 326, 361, and 329 | [9] |
| Oxidative Degradation Study | Not Specified | Not Specified | HPLC, LC-MS/MS, NMR | Not Specified | 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][2][3]diazepine-2(3H)-thione and (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][2][3]diazapine-2(3H)-thione | [10][11] |
Method Validation Parameters
The validation of analytical methods is crucial to ensure their reliability for their intended purpose.[1][2][4] Key validation parameters as per the International Conference on Harmonisation (ICH) guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
| Parameter | RP-HPLC Method 1 [7][8] | UPLC Method [5] | RP-HPLC Method 2 [7] |
| Linearity (r²) | > 0.9985 for Olanzapine and eight impurities | Confirmed across a range of concentrations | OLA: 22.5-67.5 µg/ml, SAM: 14.0-45.0 µg/ml |
| Accuracy (% Recovery) | Not Specified | 96.64% - 101.42% | Not Specified |
| Precision (RSD) | < 1.74% (repeatability and intermediate precision) | 0.33% | Not Specified |
| LOD | Not Specified | Not Specified | OLA: 2.65 µg/ml, SAM: 8.12 µg/ml |
| LOQ | Not Specified | Not Specified | OLA: 8.85 µg/ml, SAM: 27.06 µg/ml |
Experimental Protocols
Below are detailed methodologies for representative Olanzapine impurity profiling methods.
RP-HPLC Method for Process-Related Impurities[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size).
-
Mobile Phase A: 0.2 M Ammonium Acetate buffer (pH adjusted to 4.50).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution mode is employed. The specific gradient profile should be optimized to achieve adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the Olanzapine bulk drug or formulation in a suitable solvent, typically the mobile phase, to a known concentration.
UPLC Method for Olanzapine Analysis[5]
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters Acquity BEH C18 (50 × 2.1 mm, 1.7µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is used to separate Olanzapine from potential impurities.
-
Detection: 254 nm.
-
Sample Preparation: Prepare test solutions of Olanzapine raw material or finished product in a suitable diluent.
Visualizing the Workflow and Logical Relationships
To better understand the process of Olanzapine impurity profiling, the following diagrams illustrate the general experimental workflow and the logical relationship of method validation.
References
- 1. sennosbiotech.com [sennosbiotech.com]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. akjournals.com [akjournals.com]
- 11. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Generic vs. Brand-Name Olanzapine Formulations: Bioequivalence and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of generic and brand-name olanzapine (B1677200) formulations, with a focus on bioequivalence as determined by pharmacokinetic parameters. While the initial query concerned "olanzapine ketolactam," it is important to clarify that this compound is not a recognized in vivo metabolite of olanzapine. Instead, literature describes an "Olanzapine Lactam Impurity" as a degradation product that can form in solid dosage forms under stress conditions, resulting from the oxidation and opening of the thiophene (B33073) ring[1].
Bioequivalence studies, which are the basis for the approval of generic drugs, focus on the parent drug (olanzapine) and its major, pharmacologically relevant metabolites formed within the body. This guide will, therefore, present a comprehensive comparison based on these established analytes.
I. Olanzapine Metabolism Overview
Olanzapine is extensively metabolized in the liver, with less than 7% of the dose excreted as the unchanged drug. The primary metabolic pathways are direct glucuronidation and cytochrome P450 (CYP) mediated oxidation[2]. The major circulating metabolites are:
-
10-N-glucuronide: This is the most abundant metabolite, though it is considered pharmacologically inactive.
-
4'-N-desmethyl olanzapine: Formed primarily by CYP1A2, this metabolite is also pharmacologically inactive.
-
Olanzapine N-oxide: Formed by flavin-containing monooxygenase 3 (FMO3).
-
2-hydroxymethyl olanzapine: A minor metabolite formed via CYP2D6.
The following diagram illustrates the primary metabolic pathways of olanzapine.
Caption: Metabolic pathways of olanzapine.
II. Bioequivalence of Generic and Brand-Name Olanzapine
Numerous studies have been conducted to compare the bioavailability of generic and brand-name (Zyprexa®) olanzapine formulations. The standard for bioequivalence is that the 90% confidence intervals (CI) for the ratios of the geometric means of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for the generic versus the brand-name product fall within the range of 80-125%.
The tables below summarize the results of several key bioequivalence studies.
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Olanzapine (10 mg Tablets)
| Study | Formulation | Cmax (ng/mL) (Mean ± SD) | AUC0-t (ng·h/mL) (Mean ± SD) | AUC0-∞ (ng·h/mL) (Mean ± SD) |
| Iranian Volunteers | Test | 15.72 ± 4.25 | 440.37 ± 98.75 | 558.66 ± 129.57 |
| Reference | 15.82 ± 3.15 | 447.19 ± 100.64 | 570.75 ± 130.55 |
Table 2: Bioequivalence Assessment of Generic vs. Brand-Name Olanzapine (10 mg Tablets)
| Study | Parameter | Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Iranian Volunteers | Cmax | - | 97.6% - 110.0% |
| AUC0-t | - | 96.4% - 109.4% | |
| AUC0-∞ | - | 97.3% - 109.2% |
Data from a single-dose, randomized, crossover study in 24 healthy Iranian volunteers.
Table 3: Pharmacokinetic Parameters of Generic vs. Brand-Name Olanzapine (5 mg Orally Disintegrating Tablets)
| Study | Formulation | Cmax (ng/mL) (Mean ± SD) | AUC0-72 (ng·h/mL) (Mean ± SD) |
| Thai Volunteers | Test | 11.19 ± 2.94 | 170.81 ± 49.34 |
| Reference | 11.20 ± 3.42 | 172.09 ± 53.68 |
Table 4: Bioequivalence Assessment of Generic vs. Brand-Name Olanzapine (5 mg Orally Disintegrating Tablets)
| Study | Parameter | Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Thai Volunteers | Cmax | - | 92.67% - 106.38% |
| AUC0-72 | - | 95.36% - 103.81% |
These studies consistently demonstrate that generic olanzapine formulations meet the stringent criteria for bioequivalence with the brand-name product.
III. Experimental Protocols
The following sections detail the typical methodologies employed in bioequivalence studies of olanzapine.
1. Study Design and Subjects
A standard bioequivalence study for olanzapine is typically a single-dose, randomized, open-label, two-period, two-sequence crossover trial conducted in healthy adult volunteers under fasting conditions. A washout period of at least two weeks is usually implemented between the two treatment periods.
2. Blood Sampling
Serial blood samples are collected from subjects at predetermined time points before and after drug administration, extending up to 72-120 hours post-dose to adequately characterize the pharmacokinetic profile of olanzapine.
3. Analytical Methodology
The concentration of olanzapine and its major metabolites in plasma is determined using a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
Sample Preparation:
-
Protein Precipitation: A common method for sample cleanup involves protein precipitation. An organic solvent, such as methanol (B129727) or acetonitrile, is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.
-
Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction, where olanzapine and its metabolites are extracted from the plasma using an organic solvent.
-
Solid-Phase Extraction: This technique uses a solid sorbent to isolate the analytes of interest from the plasma matrix.
Chromatographic and Mass Spectrometric Conditions (LC-MS/MS):
-
Column: A reverse-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for olanzapine and its metabolites are monitored.
The following diagram illustrates a typical experimental workflow for a bioequivalence study.
Caption: Experimental workflow for a bioequivalence study.
IV. Conclusion
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. Drawbacks of Olanzapine Therapy: An Emphasis on Its Metabolic Effects and Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Comparative stability of Olanzapine in the presence of different excipients.
For Researchers, Scientists, and Drug Development Professionals
Olanzapine (B1677200), an atypical antipsychotic, is known to be sensitive to environmental factors such as temperature and moisture. This guide provides a comparative analysis of olanzapine's stability in the presence of various pharmaceutical excipients, supported by experimental data from published studies. Understanding these interactions is critical for the development of stable and effective oral solid dosage forms.
Executive Summary
The stability of olanzapine is significantly influenced by the choice of excipients in a formulation. Studies consistently show that olanzapine is susceptible to degradation, particularly through hydrolysis and oxidation, when combined with certain common excipients and exposed to stress conditions of heat and humidity. The primary degradation product frequently identified is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.
This guide summarizes the compatibility of olanzapine with a range of excipients, presenting quantitative data on its degradation. Furthermore, it details the experimental protocols employed in these stability studies and provides a visual representation of the typical experimental workflow.
Comparative Stability Data
The following table summarizes the percentage of olanzapine degradation when formulated with different excipients under various stress conditions. This data has been compiled from multiple forced degradation studies.
| Excipient Category | Excipient | Stress Condition | Duration | Olanzapine Degradation (%) | Reference |
| Filler | Lactose (B1674315) Monohydrate | 50°C / 75% RH | 28 days | Increased formation of hydrolytic degradation product | [3] |
| Mannitol (B672) | 50°C / 75% RH | 28 days | Insignificant Degradation | [3] | |
| Microcrystalline Cellulose (B213188) | Thermal Analysis | - | Compatible | [1][4] | |
| Lubricant | Magnesium Stearate (B1226849) | Thermal Analysis | - | Evidence of interaction | [1][5] |
| Disintegrant | Croscarmellose Sodium | Thermal Analysis | - | Compatible | [4] |
| Binder | Povidone | Thermal Analysis | - | Evidence of interaction | [1][5] |
| Polymer (for hydration inhibition) | Hydroxypropyl Cellulose (HPC) | Aqueous Environment | - | Inhibited hydrate (B1144303) formation | [6] |
| Polyvinylpyrrolidone (B124986) (PVP) | Aqueous Environment | - | Inhibited hydrate formation | [6] | |
| Forced Degradation (API alone) | 0.1N HCl | 80°C | 12 hours | ~20% | [2] |
| 0.1N NaOH | 60°C | 3 days | Significant Degradation | [7] | |
| 3% H₂O₂ | Room Temperature | 24 hours | Significant Degradation | [2][7] |
Key Findings:
-
Lactose Monohydrate: The presence of lactose monohydrate, a common filler, has been shown to increase the formation of a hydrolytic degradation product of olanzapine, especially under high humidity conditions.[3]
-
Mannitol: In contrast, mannitol is considered a more compatible filler due to its non-hygroscopic nature, with studies showing insignificant degradation of olanzapine in its presence.[3]
-
Magnesium Stearate and Povidone: Thermal analysis techniques have indicated potential interactions between olanzapine and both magnesium stearate and povidone.[1][5]
-
Cellulose Derivatives: Microcrystalline cellulose and croscarmellose sodium have demonstrated good compatibility with olanzapine.[4]
-
Hydration Inhibitors: In aqueous environments, polymers such as hydroxypropylcellulose (B1664869) (HPC) and polyvinylpyrrolidone (PVP) have been shown to effectively inhibit the formation of olanzapine hydrates.[6]
-
Forced Degradation: Olanzapine itself is susceptible to degradation under acidic, basic, and oxidative stress conditions.[2][7]
Experimental Protocols
The stability of olanzapine with different excipients is typically assessed through a combination of compatibility screening and forced degradation studies.
Compatibility Studies using Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to detect physical or chemical incompatibilities. Binary mixtures of olanzapine and an excipient (typically in a 1:1 ratio) are heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere. Changes in the melting endotherm of olanzapine, such as shifting, broadening, or the appearance of new peaks, can indicate an interaction.[1][5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the drug, excipients, and their mixtures. Significant changes in the decomposition profile of the mixture compared to the individual components suggest an interaction.[1][5]
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of olanzapine and to develop stability-indicating analytical methods.
-
Sample Preparation: Solutions of olanzapine are prepared in various stress media, or solid mixtures of olanzapine and excipients are stored under defined stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Olanzapine is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 3 days).[7]
-
Alkaline Hydrolysis: Olanzapine is subjected to a basic solution (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a set time (e.g., 3 days).[7]
-
Oxidative Degradation: Olanzapine is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.[2][7]
-
Thermal Degradation: Solid samples of olanzapine and its mixtures with excipients are exposed to dry heat (e.g., 60°C) for an extended period (e.g., 7 days).[7]
-
Photostability: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for quantifying the amount of undegraded olanzapine and detecting the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR): These techniques are used to identify and characterize the structure of the degradation products.[8]
-
X-Ray Powder Diffraction (XRPD): XRPD is used to monitor for polymorphic changes in olanzapine when exposed to stress conditions in the presence of excipients.[8]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for assessing olanzapine stability.
References
- 1. Thermoanalytical investigation of olanzapine compatibility with excipients used in solid oral dosage forms | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Role of Polymeric Excipients in the Stabilization of Olanzapine when Exposed to Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of Olanzapine degradation products under different stress conditions.
A deep dive into the stability of the atypical antipsychotic olanzapine (B1677200) reveals distinct degradation patterns under various stress conditions. This guide provides a quantitative comparison of its degradation products, offering researchers, scientists, and drug development professionals critical data for formulation and stability studies.
Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, is susceptible to degradation when exposed to environmental stressors such as acid, base, oxidation, heat, and light. Understanding the profile of the resulting degradation products is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This report synthesizes data from multiple stability-indicating studies to offer a comparative quantitative overview of olanzapine's degradation.
Quantitative Degradation Analysis
Forced degradation studies are instrumental in identifying the potential degradation pathways and developing stability-indicating analytical methods. The following tables summarize the quantitative extent of olanzapine degradation and the formation of its principal degradation products under different stress conditions, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Percentage of Olanzapine Degraded Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Olanzapine | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours at 80°C | 15.2% | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | [3] |
| 0.1 N HCl | 3 days at 60°C | Significant Degradation | Not specified | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours at 80°C | 10.5% | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | [3] |
| 0.1 N NaOH | 3 days at 60°C | Significant Degradation | Not specified | [4] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at Room Temp | 25.8% | Oxidative degradation products A, B, and C | [5] |
| 10% H₂O₂ | 24 hours at Room Temp | Major degradation | 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e][1][6]diazepin-4-one, 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][6]diazepin-4- one, and 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][6] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | [5] | |
| Thermal Degradation | Solid State | 24 hours at 80°C | 8.7% | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [6] |
| Solid State | 7 days at 60°C | Significant Degradation | Not specified | [4] | |
| Photolytic Degradation | UV Light | Not specified | Almost completely stable | Not applicable | [5] |
| Sunlight (70,000–80,000 lux) | 2 days | Not specified | Not specified | [7] |
Table 2: Identified Olanzapine Degradation Products
| Degradation Product Name | Molecular Weight ( g/mol ) | Stress Condition(s) Leading to Formation |
| 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | 258.33 | Acidic and Alkaline Hydrolysis[3][6] |
| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e][1][6]diazepin-4-one | 274.33 | Oxidative Degradation[5] |
| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][6]diazepin-4- one | 258.33 | Oxidative Degradation[5] |
| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][6] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | 512.67 | Oxidative Degradation[5] |
| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | 326.39 | Thermal Degradation |
| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | 342.46 | Thermal Degradation |
Experimental Protocols
The following are detailed methodologies for the key stress degradation studies cited in this guide.
Forced Degradation Study Protocol
A general protocol for subjecting olanzapine to forced degradation involves dissolving the drug substance in a suitable solvent and then exposing it to various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines.
-
Preparation of Stock Solution: An accurately weighed amount of olanzapine is dissolved in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: The stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of approximately 50-100 µg/mL. The solution is then heated in a water bath at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 12 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of sodium hydroxide (B78521).
-
Alkaline Hydrolysis: The stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of approximately 50-100 µg/mL. The solution is then heated in a water bath at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of hydrochloric acid.
-
Oxidative Degradation: The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3% or 10%) to a final concentration of approximately 50-200 µg/mL. The solution is then kept at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation (Solid State): A known amount of solid olanzapine is placed in a petri dish and exposed to a high temperature (e.g., 80°C) in a hot air oven for a specified duration (e.g., 24 hours).
-
Photolytic Degradation: A solution of olanzapine is exposed to UV light (e.g., in a UV chamber) or sunlight for a specified duration.
-
Sample Analysis: All stressed samples are then diluted with the mobile phase to a suitable concentration and analyzed by a validated stability-indicating HPLC method. The chromatograms are recorded, and the percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., 75 mM potassium dihydrogen phosphate (B84403) buffer, pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) and methanol) in a specific ratio (e.g., 55:40:5, v/v/v).[8]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.[8]
-
Detection Wavelength: UV detection at a wavelength where olanzapine and its degradation products have significant absorbance, commonly around 227 nm or 260 nm.[7][8]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 27°C).
Visualizing the Degradation Workflow
The following diagrams illustrate the experimental workflow for the forced degradation studies and the logical relationship between the stress conditions and the resulting degradation of olanzapine.
Caption: Experimental workflow for olanzapine forced degradation studies.
Caption: Logical relationship between stress conditions and olanzapine degradation.
References
- 1. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijrar.org [ijrar.org]
- 5. akjournals.com [akjournals.com]
- 6. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Accuracy and precision of Olanzapine ketolactam quantification in complex matrices.
This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of Olanzapine (B1677200) lactam, a key degradation product of the atypical antipsychotic drug Olanzapine, in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and stability testing of Olanzapine.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its levels and the levels of its related compounds in biological fluids is crucial for optimizing therapeutic outcomes and ensuring patient safety. While the primary metabolites of Olanzapine, such as N-desmethyl olanzapine and olanzapine-N-oxide, are well-documented, the quantification of its degradation products, including Olanzapine lactam, is also of significant interest, particularly in stability and formulation studies. This guide focuses on the accuracy and precision of analytical methods for quantifying Olanzapine lactam in complex matrices like serum and plasma, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Olanzapine lactam and its comparison with methods for other Olanzapine-related compounds.
Table 1: Accuracy and Precision of Olanzapine Lactam Quantification by UHPLC-MS/MS in Serum [1]
| Analyte | Concentration Range (ng/mL) | Accuracy (%) | Precision (CV%) |
| Olanzapine Lactam | 0.085 - 6.25 | 92 - 113 | 0.94 - 9.3 |
Table 2: Comparative Performance of Analytical Methods for Olanzapine and its Primary Metabolites
| Analytical Method | Analyte(s) | Matrix | Sample Preparation | Key Performance Metrics | Reference |
| UHPLC-MS/MS | Olanzapine, Desmethyl olanzapine, Olanzapine-N-oxide | Serum | Solid Phase Extraction (SPE) | Linearity: 0.017–1.25 ng/mL, Accuracy: 92-113%, Precision (CV%): 0.94-9.3%, Recovery: 80-115% | [1] |
| LC-MS/MS | Olanzapine, N-desmethylolanzapine | Whole Blood, Urine | Protein Precipitation & Liquid-Liquid Extraction | LOQ: 0.05-0.15 ng/mL, Accuracy: 83.9–114% (blood), 75.6–118% (urine), Precision (CV%): <14.1% | [2] |
| LC-MS/MS | Olanzapine | Human Plasma | Solid Phase Extraction (SPE) | Linearity: 0.10–40.0 ng/mL, LOQ: 0.10 ng/mL, Precision (CV%): <5.0%, Recovery: >90% | |
| HPLC-ECD | Olanzapine, N-desmethyl-olanzapine | Plasma | Solid Phase Extraction (SPE) | LOQ: 1 ng/mL, Accuracy: within 15% (within 20% at LOQ), Precision (CV%): <15% | [3] |
| LC-MS | Olanzapine | Pharmaceutical Formulations | Simple Dilution | Linearity: 2-300 ng/mL, LOQ: 2 ng/mL, Precision (RSD%): <7.55%, Accuracy (RE%): 4.95-7.59% | |
| UPLC-MS/MS | Olanzapine | Human Plasma | Not specified | Linearity: 0.1-20 ng/mL, LOQ: 0.1 ng/mL, Accuracy and Precision: within 10% | [4] |
Experimental Protocols
UHPLC-MS/MS Method for Olanzapine Lactam Quantification in Serum[1]
This section details the experimental protocol for a sensitive and validated UHPLC-MS/MS method for the simultaneous quantification of Olanzapine, its metabolites, and degradation products, including Olanzapine lactam.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 100 µL of serum, add internal standards (deuterated analogs).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis WCX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 5% methanol in water.
-
Elution: Elute the analytes with 2 x 50 µL of 5% formic acid in acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for UHPLC, e.g., 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Olanzapine lactam and the internal standard.
Mandatory Visualizations
Olanzapine Metabolism and Degradation Pathway
Caption: Metabolic and degradation pathways of Olanzapine.
Experimental Workflow for Olanzapine Lactam Quantification
References
- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Relative Response Factor of Olanzapine Ketolactam for Accurate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the accurate quantification of Olanzapine ketolactam, a potential impurity in Olanzapine drug substances and products. Establishing a precise Relative Response Factor (RRF) is critical for ensuring the quality and safety of Olanzapine formulations. This document outlines the experimental protocols for RRF determination, presents comparative data for different analytical approaches, and discusses alternative quantification methods.
The Importance of Relative Response Factor in Impurity Quantification
In pharmaceutical analysis, the accurate quantification of impurities is paramount to ensure the safety and efficacy of drug products. The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
However, the UV response of an impurity can differ significantly from that of the Active Pharmaceutical Ingredient (API). Assuming the response is the same can lead to inaccurate quantification of the impurity. The Relative Response Factor (RRF) is a crucial parameter used to correct for this difference in detector response between the impurity and the API under identical chromatographic conditions.[1] The RRF is defined as the ratio of the response factor of the impurity to the response factor of the API.
The use of a scientifically determined RRF allows for the accurate calculation of the impurity content without the need for an impurity reference standard in routine analysis, which can be costly and difficult to procure.
Experimental Protocol for RRF Determination of this compound
The determination of the RRF for this compound (also known as Olanzapine Related Compound B) involves a systematic approach to compare its UV response to that of Olanzapine. The following is a detailed experimental protocol based on established analytical principles.
Objective: To determine the Relative Response Factor (RRF) of this compound relative to Olanzapine using a reversed-phase HPLC-UV method.
Materials and Reagents:
-
Olanzapine Reference Standard (USP or equivalent)
-
This compound (Olanzapine Related Compound B) Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Phosphoric acid or other suitable acid/base for pH adjustment
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Chromatographic Conditions: A variety of HPLC methods can be employed for the analysis of Olanzapine and its impurities. The following is an exemplary set of conditions. Method validation and optimization should be performed based on the specific laboratory setup.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or other suitable wavelength where both compounds have adequate absorbance) |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Standard Stock Solutions:
-
Accurately weigh and dissolve a known amount of Olanzapine Reference Standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of this compound Reference Standard of the same concentration.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Olanzapine and this compound by diluting the respective stock solutions. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).
-
-
Chromatographic Analysis:
-
Inject each linearity solution in triplicate into the HPLC system.
-
Record the peak areas for Olanzapine and this compound in each chromatogram.
-
-
Data Analysis and RRF Calculation:
-
For both Olanzapine and this compound, plot a graph of peak area versus concentration.
-
Perform a linear regression analysis and determine the slope of the calibration curve for each compound.
-
Calculate the Response Factor (RF) for each compound using the formula: RF = Slope of the calibration curve
-
Calculate the Relative Response Factor (RRF) of this compound using the following formula: RRF = RF of this compound / RF of Olanzapine
-
The following diagram illustrates the workflow for determining the RRF:
Comparison of Quantification Methods
Accurate quantification of this compound can be achieved through various analytical approaches. The choice of method often depends on the availability of reference standards, the required level of accuracy, and the specific application (e.g., routine quality control vs. method development).
Quantification using Relative Response Factor
This is the most common and efficient method for routine quality control once the RRF has been established and validated.
-
Advantages:
-
Does not require the use of an impurity reference standard for every analysis, which is cost-effective.
-
Simplifies routine testing procedures.
-
-
Disadvantages:
-
Requires initial, rigorous determination and validation of the RRF.
-
The RRF value is specific to the chromatographic conditions under which it was determined (e.g., wavelength, mobile phase). Any significant change in the method may require re-determination of the RRF.
-
According to the United States Pharmacopeia (USP), the RRF for Olanzapine Related Compound B (ketolactam) is specified.
Table 1: Reported RRF for this compound
| Impurity Name | Other Names | Reported RRF | Source |
| This compound | Olanzapine Related Compound B | 2.3 | USP Monograph Reference |
External Standard Method
This method involves the direct comparison of the peak area of the impurity in the sample to a calibration curve generated from a certified reference standard of the impurity.
-
Advantages:
-
Considered the most accurate method as it relies on a direct comparison with a known standard.
-
Less dependent on the specific chromatographic conditions compared to the RRF method.
-
-
Disadvantages:
-
Requires a readily available and pure reference standard of the impurity, which can be expensive and difficult to synthesize or procure.
-
More time-consuming for routine analysis due to the need to prepare and run calibration standards.
-
Alternative Quantification Techniques
While HPLC-UV with RRF or external standards are the most common methods, other techniques can be employed for the quantification of Olanzapine and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying impurities at very low levels.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can be used for the absolute quantification of substances without the need for a reference standard of the same compound.
Table 2: Comparison of Quantification Methods for this compound
| Method | Principle | Pros | Cons |
| RRF with HPLC-UV | Correction of UV response difference between API and impurity. | Cost-effective for routine analysis; simplifies workflow. | RRF is method-specific; requires initial rigorous validation. |
| External Standard with HPLC-UV | Direct comparison to a certified reference standard. | High accuracy; less dependent on specific method parameters. | Requires pure impurity standard; more time-consuming for routine QC. |
| LC-MS | Separation coupled with mass-based detection. | High sensitivity and selectivity; useful for trace-level impurities. | Higher equipment cost and complexity. |
| qNMR | Absolute quantification based on NMR signal intensity. | Primary method, no need for identical reference standard. | Lower sensitivity than chromatographic methods; requires specialized equipment and expertise. |
Logical Framework for Method Selection
The selection of an appropriate quantification method depends on several factors. The following diagram illustrates a logical decision-making process.
Conclusion
The accurate quantification of this compound is essential for ensuring the quality and safety of Olanzapine products. The establishment of a reliable Relative Response Factor offers a practical and efficient approach for routine quality control. While the USP provides a reference RRF value of 2.3 for Olanzapine Related Compound B (ketolactam), it is crucial for laboratories to verify this value under their specific analytical conditions or to determine it rigorously if a different method is employed. For method development, validation, or in the absence of a pre-determined RRF, the use of an external standard is the most accurate approach, provided a certified reference material is available. Alternative techniques like LC-MS and qNMR can also be valuable tools, particularly for challenging analytical scenarios. The choice of the most suitable method should be based on a careful consideration of factors such as the availability of standards, the intended application, and the required level of sensitivity and accuracy.
References
Safety Operating Guide
Proper Disposal of Olanzapine Ketolactam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Olanzapine ketolactam, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This information is critical for preventing accidental exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. The specific level of PPE required can vary based on the scale of the handling operation and the potential for exposure.
| PPE Level | Equipment |
| Level D (Minimum) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. |
| Level C | Full-face air-purifying respirator, chemical-resistant gloves, hard hat, and disposable chemical-resistant outer boots. |
| Level B | The highest level of respiratory protection with a lesser level of skin protection. Includes a positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator, and chemical-resistant clothing and gloves. |
| Level A (Maximum) | A totally encapsulated chemical- and vapor-protective suit with a positive pressure SCBA. This level provides the highest degree of skin, respiratory, and eye protection. |
For routine laboratory-scale handling of this compound, Level D protection is generally sufficient. However, in the event of a spill or the handling of large quantities, a higher level of PPE may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all applicable federal, state, and local regulations. Under no circumstances should this compound be disposed of in the regular trash or down the drain.
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step in the disposal process.
-
Designation: this compound waste should be designated as "hazardous chemical waste."
-
Segregation: It is crucial to segregate this compound waste from other waste streams to prevent accidental reactions. Specifically:
-
Do not mix with incompatible chemicals.
-
Keep separate from non-hazardous waste.
-
Waste Collection and Containerization
The choice of waste container is vital for ensuring the safe containment of this compound.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label should include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The specific hazards associated with the compound (e.g., "Toxic").
-
-
Container Filling: Do not overfill the waste container. It is recommended to fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
On-site Storage
Proper on-site storage of hazardous waste is essential for maintaining a safe laboratory environment.
-
Storage Location: Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from sources of ignition, heat, and direct sunlight.
-
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.
-
Storage Duration: Adhere to institutional and regulatory limits for the on-site storage of hazardous waste.
Final Disposal
The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary documentation, including the hazardous waste manifest, is completed accurately and accompanies the waste shipment.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
